Peroxy Orange 1
描述
Structure
2D Structure
属性
IUPAC Name |
6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,10'-3-oxa-17-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(21),2(11),4(9),5,7,12-hexaene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32BNO5/c1-30(2)31(3,4)39-33(38-30)20-13-14-24-26(18-20)36-28-22-11-8-16-34-15-7-9-19(27(22)34)17-25(28)32(24)23-12-6-5-10-21(23)29(35)37-32/h5-6,10,12-14,17-18H,7-9,11,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTNXZHHCPNNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C7=C8C(=C6)CCCN8CCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Peroxy Orange 1: A Fluorescent Probe for Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxy Orange 1 (PO1) is a highly selective and cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells. Its mechanism relies on the H₂O₂-mediated oxidation of a boronate ester to a phenol, resulting in a significant increase in orange fluorescence. This property makes it a valuable tool for investigating the role of H₂O₂ in various cellular processes, including immune responses and growth factor signaling. This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical and photophysical properties, detailed experimental protocols for its use, and its application in studying cellular signaling pathways.
Core Properties of this compound
This compound is a rhodol-based fluorescent probe. Its chemical and physical properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2',3',6',7'-Tetrahydro-12'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H),9'-[1H,5H,9H]xantheno[2,3,4-ij]quinolizin]-3-one | |
| Alternative Names | PO1 | |
| CAS Number | 1199576-10-7 | |
| Molecular Formula | C₃₂H₃₂BNO₅ | |
| Molecular Weight | 521.41 g/mol | |
| Appearance | Solid | MedChemExpress |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage | Store at -20°C, sealed, away from moisture and light | MedChemExpress |
Photophysical Properties
| Property | This compound (Boronate form) | This compound (Phenol form, after H₂O₂ reaction) | Reference |
| Excitation Wavelength (λex) | ~543 nm | ~543 nm | |
| Emission Wavelength (λem) | Weak | 565 nm (peak), range 545-750 nm | |
| Molar Extinction Coefficient (ε) | Data not available | Data not available | |
| Quantum Yield (Φ) | Data not available | Data not available | |
| Color of Fluorescence | Non-fluorescent | Bright Orange |
Chemical Structure and Mechanism of Action
The chemical structure of this compound features a boronate ester group that acts as a protecting group, rendering the molecule non-fluorescent. In the presence of hydrogen peroxide, the boronate group is selectively cleaved, leading to the formation of the highly fluorescent phenol derivative. This specific chemical transformation ensures high selectivity for H₂O₂ over other reactive oxygen species (ROS).
Figure 1. Mechanism of this compound activation by hydrogen peroxide.
Experimental Protocols
Synthesis of this compound
A general synthetic scheme for this compound involves the treatment of the parent rhodol dye with N-phenyl bis(trifluoromethanesulfonamide) to yield the corresponding triflate derivative. This is followed by a palladium-mediated coupling with bis(pinacolato)diboron to furnish the final boronate-protected product.
Live Cell Imaging of Hydrogen Peroxide
The following protocol is adapted from Dickinson et al., J. Am. Chem. Soc. 2010, 132(16), 5906-5915.
3.2.1. Cell Culture
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RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle Medium (DMEM) with high glucose and GlutaMAX™, supplemented with 10% Fetal Bovine Serum (FBS).
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A431 cells are cultured in DMEM with GlutaMAX™, supplemented with 10% FBS.
3.2.2. Staining Protocol
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Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 1-10 mM.
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Prepare the loading solution: Dilute the this compound stock solution in the appropriate cell culture medium to a final concentration of 5 µM.
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Cell Loading:
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For imaging H₂O₂ production in response to oxidative stress in A431 cells, incubate the cells with 5 µM this compound for 40 minutes at 37 °C.
-
For imaging H₂O₂ production in response to Epidermal Growth Factor (EGF) in A431 cells, incubate the cells with 5 µM this compound for 60 minutes at 37 °C. Add 500 ng/mL EGF for the final 40 minutes of incubation.
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For dual-color imaging in RAW 264.7 macrophages, incubate the cells with 5 µM this compound and 5 µM of a green-fluorescent hROS probe (e.g., APF) for 40-50 minutes at 37 °C.
-
-
Induction of H₂O₂ Production (Optional):
-
To induce an immune response in RAW 264.7 macrophages, add 1 µg/mL phorbol 12-myristate 13-acetate (PMA) for the final 20 minutes of incubation.
-
To exogenously add H₂O₂, add 50 µM H₂O₂ for the final 20 minutes of incubation.
-
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Imaging:
-
After incubation, wash the cells with fresh culture medium.
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Image the cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation: ~543 nm, Emission: ~565-750 nm).
-
Figure 2. General workflow for live cell imaging with this compound.
Selectivity Profile
This compound exhibits high selectivity for hydrogen peroxide over other biologically relevant reactive oxygen species.
| Reactive Oxygen Species (100 µM) | Relative Fluorescence Response |
| Hydrogen Peroxide (H₂O₂) | High |
| Nitric Oxide (NO) (200 µM) | No significant response |
| Superoxide (O₂⁻) | No significant response |
| tert-Butyl Hydroperoxide | No significant response |
| Hypochlorite (OCl⁻) | No significant response |
| Hydroxyl Radical (•OH) | No significant response |
Application in Signaling Pathway Analysis: EGF Receptor Signaling
This compound has been successfully used to study the production of H₂O₂ downstream of Epidermal Growth Factor (EGF) receptor activation in A431 cells. Upon binding of EGF to its receptor (EGFR), a signaling cascade is initiated that leads to the production of intracellular H₂O₂. This H₂O₂ can then act as a second messenger to modulate the activity of downstream signaling proteins.
Figure 3. Simplified EGF signaling pathway leading to H₂O₂ production.
The use of this compound allows for the visualization of this localized H₂O₂ production, providing spatial and temporal information about this signaling event. For example, studies have shown that stimulation of A431 cells with EGF leads to a detectable increase in intracellular orange fluorescence when using this compound.
Conclusion
This compound is a robust and highly selective fluorescent probe for the detection of hydrogen peroxide in living cells. Its bright orange fluorescence upon reaction with H₂O₂ and its compatibility with multicolor imaging experiments make it an invaluable tool for researchers in cell biology, immunology, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in elucidating the complex roles of H₂O₂ in cellular signaling and pathophysiology.
Peroxy Orange 1: A Technical Guide to its Mechanism of Action for Hydrogen Peroxide Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core mechanism, quantitative data, and experimental protocols for the fluorescent probe Peroxy Orange 1 (PO1), a valuable tool for the specific detection of hydrogen peroxide (H₂O₂) in biological systems.
Core Mechanism of Action
This compound is a cell-permeable fluorescent probe designed for the selective detection of hydrogen peroxide.[1][2][3] Its mechanism of action is predicated on a chemoselective reaction with H₂O₂, which transforms the probe from a weakly fluorescent state to a highly fluorescent product. This process involves the H₂O₂-mediated oxidative deprotection of a boronate group, leading to the formation of a brightly fluorescent phenol derivative.[1] This boronate-to-phenol conversion is highly specific for H₂O₂ over other reactive oxygen species (ROS), ensuring targeted and reliable detection.
The reaction proceeds via the nucleophilic attack of hydrogen peroxide on the boronate ester of this compound. This forms an unstable intermediate that subsequently rearranges and hydrolyzes to yield the fluorescent rhodol dye and boric acid. The resulting fluorophore exhibits a significant increase in fluorescence intensity, allowing for the sensitive quantification of H₂O₂ levels.
Quantitative Data
The photophysical and chemical properties of this compound and its reaction product with H₂O₂ are summarized below. These data are essential for designing and interpreting experiments involving this probe.
| Property | This compound (Unreacted) | Oxidized this compound (Product) | Reference |
| Excitation Wavelength (λex) | ~540 nm | ~543 nm | |
| Emission Wavelength (λem) | Weakly Fluorescent | 545-750 nm (peak ~565 nm) | |
| Fluorescence Quantum Yield (Φ) | Not Reported (very low) | Determined by reference to rhodamine B (Φ = 0.31 in water) | |
| Molar Mass | 521.41 g/mol | - | |
| Formula | C₃₂H₃₂BNO₅ | - | |
| Solubility | Soluble up to 10 mM in DMSO | - |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in cell-based assays for the detection of H₂O₂. Optimization may be required for specific cell types and experimental conditions.
Preparation of this compound Stock Solution
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Reconstitution: Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 1-10 mM.
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Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Cellular Imaging of Exogenous H₂O₂
This protocol is designed for the detection of H₂O₂ added externally to cultured cells.
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Cell Culture: Plate cells in a suitable imaging dish or plate and culture until they reach the desired confluency.
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Probe Loading:
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Prepare a working solution of this compound (e.g., 5 µM) in an appropriate serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
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Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).
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Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
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H₂O₂ Treatment:
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After incubation, wash the cells twice with a warm buffer to remove the excess probe.
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Add the desired concentration of H₂O₂ diluted in the appropriate medium or buffer to the cells.
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Imaging:
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Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~543 nm, emission 560-600 nm).
-
Acquire images at different time points to monitor the fluorescence changes.
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Detection of Endogenous H₂O₂ Production
This protocol is adapted for detecting H₂O₂ produced by cells in response to a stimulus.
References
Peroxy Orange 1: A Technical Guide for Cellular Hydrogen Peroxide Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxy Orange 1 (PO1) is a highly selective, cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) within living cells.[1][2] Its unique chemical design allows for the specific visualization of H₂O₂ signaling, a critical component of various physiological and pathological processes, including immune responses and growth factor signaling.[3] This guide provides a comprehensive overview of this compound, including its mechanism of action, photophysical properties, experimental protocols, and applications in cellular imaging.
Core Principles and Mechanism of Action
This compound operates on a chemospecific boronate-to-phenol switching mechanism. The probe contains a boronate group that, in its native state, quenches the fluorescence of the rhodol-based fluorophore. In the presence of hydrogen peroxide, the boronate group is selectively oxidized to a phenol group. This irreversible transformation unleashes the fluorophore's vibrant orange fluorescence, providing a direct and quantifiable measure of H₂O₂ presence. This reaction is highly specific to H₂O₂, with minimal reactivity towards other reactive oxygen species (ROS) such as superoxide anions and nitric oxide, ensuring targeted detection.
Signaling Pathway Visualization
The following diagram illustrates the fundamental detection mechanism of this compound.
Caption: The boronate form of this compound is oxidized by H₂O₂ to its fluorescent phenol form.
Quantitative Data Summary
The photophysical properties of this compound are summarized in the table below, providing essential data for experimental setup and data analysis.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 543 nm | |
| Emission Wavelength (λem) | 565 nm (collect between 545-750 nm) | |
| Molecular Weight | 521.41 g/mol | |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage | Store at -20°C |
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in cellular imaging experiments.
General Workflow for Cellular Imaging
The diagram below outlines the typical workflow for using this compound to detect intracellular H₂O₂.
Caption: A stepwise workflow for preparing, loading, treating, and imaging cells with this compound.
Detailed Methodology: Detection of H₂O₂ in A431 Cells upon EGF Stimulation
This protocol is adapted from studies demonstrating the use of this compound to image H₂O₂ production following epidermal growth factor (EGF) stimulation in A431 cells.
Materials:
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A431 cells
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Cell culture medium (e.g., DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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This compound (PO1)
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Dimethyl sulfoxide (DMSO)
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Epidermal Growth Factor (EGF)
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Phosphate-Buffered Saline (PBS)
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Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Seeding:
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Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
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Seed cells onto glass-bottom dishes or imaging plates suitable for fluorescence microscopy and allow them to adhere overnight.
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Probe Loading:
-
Prepare a stock solution of this compound (e.g., 5 mM) in anhydrous DMSO.
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On the day of the experiment, dilute the stock solution in a serum-free medium to a final working concentration of 5 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 60 minutes at 37°C.
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-
EGF Stimulation and Imaging:
-
After incubation, wash the cells twice with PBS to remove the excess probe.
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Add fresh serum-free medium to the cells.
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For the experimental group, add EGF to a final concentration of 500 ng/mL and incubate for the desired time (e.g., 40 minutes). For the control group, add a vehicle control.
-
Image the cells using a fluorescence microscope with excitation at approximately 543 nm and emission collection around 565 nm.
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Applications in Research and Drug Development
This compound is a valuable tool for investigating the role of H₂O₂ in various cellular contexts:
-
Immune Response: It has been successfully used to visualize H₂O₂ production in RAW 264.7 macrophages during the phagocytic respiratory burst.
-
Growth Factor Signaling: The probe allows for the detection of H₂O₂ generated downstream of growth factor receptor activation, such as in A431 cells stimulated with EGF.
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Multicolor Imaging: Due to its distinct spectral properties, this compound is compatible with green fluorescent probes like GFP or APF, enabling simultaneous visualization of multiple cellular events or different reactive oxygen species. This allows for the selective discrimination between H₂O₂ and other species like hypochlorous acid (HOCl).
Logical Relationship in Multicolor Imaging
The following diagram illustrates the decision-making process when using this compound in conjunction with a green-fluorescent hROS probe like APF.
Caption: Decision tree for interpreting signals from dual staining with this compound and APF.
Conclusion
This compound is a powerful and specific fluorescent probe for the real-time detection of hydrogen peroxide in living cells. Its robust performance, compatibility with multicolor imaging, and ease of use make it an indispensable tool for researchers and scientists in various fields, including cell biology, immunology, and drug development, to dissect the intricate roles of H₂O₂ in cellular signaling and pathology.
References
Peroxy Orange 1: A Technical Guide to Synthesis and Chemical Principles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, chemical principles, and experimental applications of Peroxy Orange 1 (PO1), a fluorescent probe for the detection of hydrogen peroxide (H₂O₂).
Core Chemical Principles
This compound is a fluorescent sensor designed to exhibit a selective response to hydrogen peroxide. Its mechanism of action is predicated on a boronate-to-phenol chemical switch. In its native state, the boronate group renders the molecule non-fluorescent. Upon reaction with H₂O₂, the boronate is oxidized to a phenol, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive detection of H₂O₂ in biological systems.
The chemical structure of this compound is 2',3',6',7'-Tetrahydro-12'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H),9'-[1H,5H,9H]xantheno[2,3,4-ij]quinolizin]-3-one.
Signaling Pathway Diagram
Caption: Mechanism of this compound activation by hydrogen peroxide.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of a julolidine-containing rhodol dye, followed by triflation and a palladium-catalyzed borylation.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Quantitative Data
The following table summarizes the key quantitative properties of this compound and its fluorescent product.
| Property | This compound (Unreacted) | Oxidized this compound |
| Molar Mass | 521.41 g/mol | - |
| Excitation Wavelength (λex) | ~543 nm | ~540 nm |
| Emission Wavelength (λem) | Weak | ~565 nm |
| Fluorescence Quantum Yield (Φ) | Low | High |
| Molar Extinction Coefficient (ε) | - | High |
| Solubility | Soluble in DMSO | - |
Experimental Protocols
Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a 5 mM stock solution of this compound in anhydrous DMSO.
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Hydrogen Peroxide Stock Solution: Prepare a 100 mM aqueous stock solution of H₂O₂ fresh for each experiment.
In Vitro Fluorescence Assay
-
Dilute the this compound stock solution to a final concentration of 5 µM in a suitable buffer (e.g., 20 mM HEPES, pH 7).
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Acquire a baseline fluorescence reading using an excitation wavelength of 540 nm and collecting emission from 545 nm to 750 nm.
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Add H₂O₂ to the desired final concentration (e.g., 100 µM).
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Monitor the increase in fluorescence intensity over time.
Live Cell Imaging Protocol
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Cell Culture: Culture cells (e.g., RAW 264.7 macrophages or A431 cells) in appropriate media.
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Probe Loading: Incubate cells with 5 µM this compound in cell culture media for 40-60 minutes at 37 °C.
-
Induction of H₂O₂ Production (Optional): Treat cells with a stimulus to induce endogenous H₂O₂ production (e.g., phorbol 12-myristate 13-acetate (PMA) for macrophages or epidermal growth factor (EGF) for A431 cells).
-
Imaging: Image the cells using a confocal microscope with an excitation wavelength of ~543 nm and an emission window of ~550-650 nm.
Experimental Workflow for Cell Imaging
Caption: Workflow for live-cell imaging of H₂O₂ with this compound.
This guide provides essential information for the synthesis and application of this compound. For more detailed synthetic procedures and characterization data, researchers are encouraged to consult the primary literature.
An In-depth Technical Guide to the Fluorescence Spectrum of Peroxy Orange 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe Peroxy Orange 1 (PO1), focusing on its spectral properties, mechanism of action, and experimental applications. The information is intended to assist researchers in utilizing this tool for the detection of reactive oxygen species (ROS) in various biological contexts.
Introduction to this compound
This compound is a cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂). It belongs to a family of rhodol-based reporters that utilize a boronate deprotection mechanism to signal the presence of specific ROS.[1][2] Its bright orange fluorescence upon reaction with H₂O₂ makes it a valuable tool for cellular imaging and multicolor experiments.[1]
Spectroscopic Properties
The fluorescence spectrum of this compound is characterized by a significant increase in fluorescence intensity upon reaction with its target analyte. The key quantitative spectral properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 543 nm | [1][3] |
| Emission Maximum (λem) | 565 nm | |
| Molar Extinction Coefficient (ε) | Value not explicitly found in searches | |
| Fluorescence Quantum Yield (Φ) | Value not explicitly found in searches |
Note: The molar extinction coefficient and fluorescence quantum yield are critical parameters for quantitative studies. While the primary literature describing this compound mentions the methodology for determining the quantum yield by reference to rhodamine B, the specific value for PO1 is not explicitly stated in the reviewed abstracts and vendor-provided information. Researchers are advised to consult the supplementary information of Dickinson et al., 2010, J. Am. Chem. Soc. for this data.
Mechanism of Fluorescence Activation
The fluorescence of this compound is activated through a chemospecific reaction with hydrogen peroxide. This mechanism provides selectivity for H₂O₂ over other reactive oxygen species.
Detection of Hydrogen Peroxide
The core of the this compound molecule contains a boronate group, which acts as a protecting group and quenches the fluorescence of the rhodol fluorophore. In the presence of hydrogen peroxide, the boronate group is oxidized to a phenol group. This irreversible chemical transformation restores the conjugation of the fluorophore, resulting in a significant "turn-on" of orange fluorescence.
References
The Discovery and Development of Peroxy Orange 1: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals on the fluorescent probe Peroxy Orange 1 (PO1), a selective tool for the detection of hydrogen peroxide in living systems.
Abstract
This compound (PO1) is a highly sensitive and selective fluorescent probe for imaging hydrogen peroxide (H₂O₂) in living cells.[1] Developed as part of a palette of fluorescent probes with varying emission colors, PO1 has emerged as a valuable tool for investigating the roles of H₂O₂ in cellular signaling pathways, immune responses, and oxidative stress. This guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and experimental applications of this compound, with a focus on detailed protocols and quantitative data to facilitate its use in research and drug development.
Introduction
Hydrogen peroxide is a key reactive oxygen species (ROS) involved in a myriad of physiological and pathological processes. While once considered solely a toxic byproduct of aerobic metabolism, H₂O₂ is now recognized as a critical second messenger in cellular signaling. To unravel the complex roles of H₂O₂ in cellular biology, researchers require tools that can detect this molecule with high specificity and sensitivity in its native environment. This compound was developed to meet this need, offering a robust method for real-time visualization of H₂O₂ dynamics in living cells.[1]
Discovery and Rationale for Development
This compound was developed as part of a broader effort to create a series of fluorescent probes with a range of emission colors for imaging H₂O₂.[2] This "palette" of probes allows for multicolor imaging experiments, enabling the simultaneous tracking of different ROS or cellular events.[2] PO1, with its orange fluorescence, is particularly useful as it is spectrally distinct from common green fluorescent proteins (GFPs) and other green-emitting probes.[1] The design of PO1 is based on a rhodol scaffold derived from a julolidine building block, which contributes to its favorable photophysical properties.
Chemical Properties and Synthesis
This compound is a cell-permeable molecule with the chemical name 2',3',6',7'-Tetrahydro-12'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H),9'-[1H,5H,9H]xantheno[2,3,4-ij]quinolizin]-3-one.
| Property | Value |
| Molecular Formula | C₃₂H₃₂BNO₅ |
| Molecular Weight | 521.41 g/mol |
| Excitation Wavelength | 543 nm |
| Emission Wavelength | 565 nm (emission collected between 545-750 nm) |
| Solubility | Soluble in DMSO up to 10 mM |
| Storage | Store at -20°C |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
The synthesis of this compound involves a modular strategy applicable to a variety of rhodol-based dyes. The general synthetic route is a two-step process starting from the parent rhodol dye derived from a julolidine building block.
Step 1: Triflate Derivative Formation. The parent rhodol dye is treated with N-phenyl bis(trifluoromethanesulfonamide) to afford the corresponding triflate derivative.
Step 2: Palladium-Mediated Coupling. The triflate derivative then undergoes a palladium-mediated coupling reaction with bis(pinacolato)diboron to furnish the final boronate-protected product, this compound.
Caption: Synthetic workflow for this compound.
Mechanism of Action
The high selectivity of this compound for H₂O₂ is attributed to its boronate-based chemical switch. The boronate group in the non-fluorescent PO1 molecule is specifically oxidized by H₂O₂ to a phenol group. This irreversible transformation results in the formation of a highly fluorescent product that emits a bright orange light upon excitation. This boronate-phenol conversion mechanism is highly specific and does not react with other common ROS such as superoxide anions or nitric oxide, ensuring the high selectivity of PO1 for H₂O₂.
Caption: Mechanism of this compound activation.
Quantitative Data
The performance of a fluorescent probe is defined by several key quantitative parameters. The following table summarizes the available data for this compound and its fluorescent product.
| Parameter | This compound (Unreacted) | Oxidized Product |
| Excitation Max (λex) | ~540 nm | 540 nm |
| Emission Max (λem) | Weakly fluorescent | 565 nm |
| Molar Absorptivity (ε) | Data not available | Data not available |
| Quantum Yield (Φ) | Data not available | Data not available |
| Selectivity | High for H₂O₂ | - |
Table 2: Spectroscopic and Performance Data for this compound.
Experimental Protocols
General Cell Culture and Staining
The following is a general protocol for staining adherent cells with this compound. This protocol may need to be optimized for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM for RAW 264.7 or A431 cells)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Imaging buffer (e.g., HBSS or other physiological buffer)
Protocol:
-
Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a 5 µM working solution of this compound in pre-warmed cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 40-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed imaging buffer.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation: ~543 nm, Emission: ~565 nm).
Imaging H₂O₂ Production in RAW 264.7 Macrophages
This protocol describes the use of this compound to visualize H₂O₂ production in RAW 264.7 macrophages, for example, during an immune response.
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics. Maintain cells at 37°C in a 5% CO₂ humidified incubator.
Experimental Procedure:
-
Follow the general staining protocol (Section 6.1) to load RAW 264.7 cells with 5 µM this compound.
-
After the final wash, add imaging buffer containing the desired stimulus (e.g., 1 µg/mL phorbol 12-myristate 13-acetate (PMA) to induce an oxidative burst).
-
Acquire images at different time points to monitor the increase in orange fluorescence, indicative of H₂O₂ production.
Imaging EGF-Induced H₂O₂ Production in A431 Cells
This protocol details the use of this compound to detect H₂O₂ generated in response to Epidermal Growth Factor (EGF) stimulation in A431 cells.
Cell Culture:
-
Culture A431 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified incubator.
Experimental Procedure:
-
Load A431 cells with 5 µM this compound as described in the general staining protocol (Section 6.1).
-
After the final wash, add imaging buffer to the cells.
-
Stimulate the cells by adding EGF to a final concentration of 500 ng/mL.
-
Capture fluorescence images before and after EGF stimulation to observe the increase in intracellular orange fluorescence.
Caption: General experimental workflow for cellular imaging.
Signaling Pathway Visualization
This compound has been instrumental in elucidating the role of H₂O₂ in various signaling pathways. One prominent example is the EGF receptor (EGFR) signaling cascade that leads to H₂O₂ production via NADPH oxidase (Nox) enzymes.
EGF-Induced H₂O₂ Production Pathway
Upon binding of EGF to its receptor, EGFR dimerizes and undergoes autophosphorylation. This activates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activated PI3K leads to the activation of Rac1, a small GTPase that is a key component of the Nox enzyme complex. The assembled Nox complex then generates superoxide (O₂⁻), which is rapidly converted to H₂O₂ either spontaneously or by superoxide dismutase (SOD).
Caption: EGF signaling pathway leading to H₂O₂ production.
Conclusion
This compound is a powerful and highly specific fluorescent probe for the detection of hydrogen peroxide in living cells. Its bright orange fluorescence, cell permeability, and high selectivity make it an invaluable tool for researchers in cell biology, immunology, and drug development. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in a wide range of research settings, ultimately contributing to a deeper understanding of the multifaceted roles of H₂O₂ in health and disease.
References
Peroxy Orange 1: A Technical Guide to its Reactivity with Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxy Orange 1 (PO1) is a cell-permeable fluorescent probe designed for the selective detection of hydrogen peroxide (H₂O₂) in living systems. Its high specificity makes it an invaluable tool for studying the role of H₂O₂ in cellular signaling and oxidative stress. This technical guide provides an in-depth analysis of this compound's reactivity with various reactive oxygen species (ROS), detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.
The core of this compound's mechanism lies in a chemospecific boronate-to-phenol switch. The probe exists in a non-fluorescent state due to the presence of a boronate ester. Upon reaction with hydrogen peroxide, this boronate group is cleaved, releasing a highly fluorescent rhodol product. This reaction is highly selective for H₂O₂ over other biologically relevant ROS.[1]
Reactivity and Selectivity of this compound
The defining characteristic of this compound is its remarkable selectivity for hydrogen peroxide over other reactive oxygen species. This selectivity is crucial for accurately attributing fluorescence signals to the presence of H₂O₂ in complex biological environments.
Quantitative Reactivity Data
The reactivity of this compound with hydrogen peroxide has been quantified, while its interaction with other ROS is demonstrably negligible. The following table summarizes the available kinetic and qualitative reactivity data.
| Reactive Oxygen Species (ROS) | Chemical Formula | Reactivity with this compound | Observed Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) | Citation(s) |
| Hydrogen Peroxide | H₂O₂ | Highly Reactive | 3.7(1) x 10⁻³ to 8.2(1) x 10⁻³ [a] | [1] |
| Superoxide | O₂⁻ | No Significant Reaction | Not Applicable | [1] |
| Hydroxyl Radical | •OH | No Significant Reaction | Not Applicable | [1] |
| Singlet Oxygen | ¹O₂ | No Significant Reaction | Not Applicable | |
| Nitric Oxide | •NO | No Significant Reaction | Not Applicable | |
| Hypochlorite | OCl⁻ | No Significant Reaction | Not Applicable | |
| tert-Butyl Hydroperoxide | t-BuOOH | No Significant Reaction | Not Applicable | |
| tert-Butoxy Radical | t-BuO• | No Significant Reaction | Not Applicable |
[a] The range of observed rate constants was determined for a family of monoboronate fluorescent probes, including this compound, under pseudo-first-order conditions with 5 µM of the dye and 10 mM H₂O₂.
Experimental Protocols
In Vitro Selectivity Assay for this compound
This protocol details the procedure for assessing the selectivity of this compound for hydrogen peroxide over other reactive oxygen species in a cell-free system.
Materials:
-
This compound (PO1) stock solution (e.g., 1 mM in DMSO)
-
20 mM HEPES buffer, pH 7.0
-
Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM)
-
Reagents for generating other ROS (see table below)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~540 nm, Emission: ~575 nm)
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution to a final concentration of 5 µM in 20 mM HEPES buffer.
-
Prepare solutions of the different ROS in 20 mM HEPES buffer at the desired final concentrations (e.g., 100 µM for most ROS, 200 µM for •NO).
-
-
Generate Reactive Oxygen Species:
| ROS | Generation Method | Reagents and Conditions |
| Superoxide (O₂⁻) | Xanthine/Xanthine Oxidase | 250 µM Xanthine, 0.05 U/mL Xanthine Oxidase in buffer. |
| Hydroxyl Radical (•OH) | Fenton Reaction | 100 µM Fe(II) salt (e.g., Fe(NH₄)₂(SO₄)₂), 100 µM H₂O₂ in buffer. |
| Singlet Oxygen (¹O₂) | H₂O₂ and Hypochlorite | Reaction of H₂O₂ with NaOCl in buffer. |
| Nitric Oxide (•NO) | NO Donor | e.g., 200 µM DEA/NONOate in buffer. |
| Hypochlorite (OCl⁻) | Commercial Bleach | Diluted sodium hypochlorite solution to 100 µM in buffer. |
-
Assay Protocol:
-
Pipette 100 µL of the 5 µM this compound working solution into the wells of the 96-well plate.
-
Add 100 µL of the respective ROS-generating solution or H₂O₂ solution to the wells. For the negative control, add 100 µL of HEPES buffer.
-
Incubate the plate at 25 °C, protected from light.
-
Measure the fluorescence intensity at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Compare the fluorescence response of this compound to H₂O₂ with its response to other ROS.
-
Cellular Imaging of H₂O₂ Production in A431 Cells
This protocol describes the use of this compound to visualize endogenous H₂O₂ production in A431 cells stimulated with epidermal growth factor (EGF).
Materials:
-
A431 cells
-
Cell culture medium (e.g., DMEM)
-
This compound (PO1)
-
Epidermal Growth Factor (EGF)
-
Confocal microscope
Procedure:
-
Cell Culture and Staining:
-
Culture A431 cells on glass-bottom dishes suitable for microscopy.
-
Prepare a 5 µM working solution of this compound in cell culture medium.
-
Incubate the cells with the this compound solution for 60 minutes at 37 °C.
-
-
Cell Stimulation and Imaging:
-
Wash the cells to remove excess probe.
-
Image the baseline fluorescence of the cells using a confocal microscope (Excitation: ~543 nm, Emission: 560-600 nm).
-
Add EGF to the cell culture medium to a final concentration of 500 ng/mL to stimulate H₂O₂ production.
-
Acquire images at various time points after EGF stimulation (e.g., every 5 minutes for 40 minutes) to monitor the increase in intracellular orange fluorescence.
-
As a control, image unstimulated cells loaded with this compound over the same time course.
-
Signaling Pathways and Experimental Workflows
EGF-Induced H₂O₂ Signaling in A431 Cells
This compound has been instrumental in elucidating the signaling pathway that leads to hydrogen peroxide production upon epidermal growth factor (EGF) stimulation in A431 cells. The pathway involves the activation of the EGF receptor (EGFR), subsequent activation of phosphoinositide 3-kinase (PI3K), and ultimately the production of H₂O₂ by a member of the NADPH oxidase (Nox) family.
Caption: EGF signaling pathway leading to H₂O₂ production and its detection by this compound.
Experimental Workflow for Cellular H₂O₂ Detection
The following diagram illustrates a typical workflow for using this compound to detect H₂O₂ in a cellular context, from cell preparation to data analysis.
References
Methodological & Application
Application Notes and Protocols for Peroxy Orange 1 in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxy Orange 1 (PO1) is a highly selective, cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells.[1] Its utility in live-cell imaging stems from a specific chemical reaction with H₂O₂, which converts the probe from a low-fluorescent state to a brightly fluorescent orange state, enabling real-time monitoring of cellular H₂O₂ dynamics.[2][3] This probe is particularly valuable for investigating the roles of H₂O₂ in various physiological and pathological processes, including immune responses, growth factor signaling, and oxidative stress.[3]
The mechanism of this compound relies on a boronate deprotection strategy. The boronate group effectively "cages" the fluorophore, quenching its fluorescence. In the presence of H₂O₂, the boronate is oxidized to a phenol, releasing the fluorophore and causing a significant increase in fluorescence. This reaction is highly specific for H₂O₂ over other reactive oxygen species (ROS), such as superoxide, nitric oxide, and hypochlorite, making it a powerful tool for dissecting the complex chemistry of oxidative signaling.
This compound is compatible with common green fluorescent probes, such as those based on Green Fluorescent Protein (GFP) or Aminophenyl Fluorescein (APF), allowing for multicolor imaging experiments to simultaneously visualize different cellular components or events.
Physicochemical and Spectral Properties
| Property | Value | Reference |
| Molecular Weight | 521.41 g/mol | |
| Formula | C₃₂H₃₂BNO₅ | |
| Excitation Wavelength | 543 nm | |
| Emission Wavelength | 565 nm (peak), range: 545 - 750 nm | |
| Solubility | Soluble in DMSO (up to 10 mM) | |
| Storage | Store at -20°C |
Signaling Pathway and Detection Mechanism
The detection of hydrogen peroxide by this compound involves a specific chemical transformation that leads to a fluorescent signal. This mechanism allows for the investigation of various signaling pathways where H₂O₂ acts as a second messenger. For instance, in response to growth factor stimulation (e.g., EGF), intracellular H₂O₂ levels can rise, a process that can be visualized using this compound. Similarly, during the phagocytic respiratory burst in immune cells like macrophages, H₂O₂ is produced, and this compound can be used to monitor this process.
References
Application Notes and Protocols: Detection of Hydrogen Peroxide in A431 Cells using Peroxy Orange 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peroxy Orange 1 (PO1) is a highly selective fluorescent probe for the detection of hydrogen peroxide (H₂O₂) within living cells.[1] Its mechanism relies on the specific oxidation of a boronate group to a phenol group by H₂O₂, which elicits a bright orange fluorescence.[1] This reaction is highly specific for H₂O₂ over other reactive oxygen species (ROS), making this compound an invaluable tool for studying H₂O₂-mediated signaling pathways. A431 cells, a human epidermoid carcinoma cell line, are known to produce H₂O₂ in response to stimuli such as epidermal growth factor (EGF), making them a relevant model system for studying ROS signaling in cancer biology.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in A431 cells based on cited literature.
| Parameter | Value | Reference |
| Probe Concentration | 5 µM | |
| Incubation Time | 40 - 60 minutes | |
| Incubation Temperature | 37 °C | |
| Excitation Wavelength | 543 nm | |
| Emission Wavelength | 545 - 750 nm | |
| Stimulant (Example) | Epidermal Growth Factor (EGF) | |
| EGF Concentration | 100 - 500 ng/mL | |
| EGF Incubation Time | 20 - 60 minutes |
Experimental Protocols
This section provides a detailed protocol for staining A431 cells with this compound to detect endogenous or stimulated H₂O₂ production.
Materials
-
A431 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (PO1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Stimulant of choice (e.g., Epidermal Growth Factor, EGF)
-
Control vehicle for stimulant
-
Black, clear-bottom 96-well plates or other imaging-compatible culture vessels
-
Confocal microscope with appropriate filter sets
Protocol
-
Cell Seeding:
-
Seed A431 cells in a black, clear-bottom 96-well plate or other suitable imaging vessel at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Reagents:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in serum-free medium or an appropriate buffer (e.g., PBS) to a final working concentration of 5 µM.
-
-
Staining of A431 Cells:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the 5 µM this compound working solution to the cells.
-
Incubate for 40-60 minutes at 37 °C, protected from light.
-
-
Stimulation (Optional):
-
If investigating stimulated H₂O₂ production, prepare the stimulant (e.g., EGF) in serum-free medium at the desired concentration.
-
For experiments with EGF, a final concentration of 100-500 ng/mL can be used.
-
Add the stimulant to the cells during the last 20-40 minutes of the this compound incubation period. For control wells, add the vehicle control.
-
-
Imaging:
-
After the incubation period, wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, warm imaging buffer (e.g., PBS or serum-free medium) to the cells.
-
Image the cells using a confocal microscope with an excitation wavelength of 543 nm and an emission collection window of 545-750 nm.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway leading to H₂O₂ production in A431 cells upon EGF stimulation and the experimental workflow for this compound staining.
References
Application Notes and Protocols: Peroxy Orange 1 in RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Peroxy Orange 1 (PO1), a fluorescent probe designed for imaging hydrogen peroxide (H₂O₂) in RAW 264.7 macrophage cells. This document includes detailed protocols for cell culture, probe loading, and stimulation of H₂O₂ production, alongside quantitative data and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a cell-permeable fluorescent probe that enables the detection of H₂O₂ within living cells. It exhibits an orange intracellular fluorescence in response to H₂O₂ signals.[1] This makes it a valuable tool for studying the role of H₂O₂ in various cellular processes, particularly within the context of the immune response in macrophages. RAW 264.7 macrophages are a widely used cell line for modeling immune responses, as they produce detectable levels of H₂O₂ upon stimulation.[2]
Key Features of this compound:
-
Specificity: Selectively detects H₂O₂ over other reactive oxygen species (ROS).[2]
-
Cell Permeability: Readily enters live cells.[1]
-
Fluorescence: Displays a distinct orange fluorescence upon reaction with H₂O₂.
-
Spectral Properties: Excitation maximum at 543 nm and emission collected between 545 and 750 nm.
Applications in RAW 264.7 Macrophages
The primary application of this compound in RAW 264.7 macrophages is the real-time imaging of endogenous H₂O₂ production during key cellular events such as:
-
Phagocytic Respiratory Burst: Macrophages generate H₂O₂ via NADPH oxidase as a crucial component of their defense mechanism against pathogens.
-
Cell Signaling: H₂O₂ can act as a second messenger in various signaling pathways.
-
Drug Screening: Evaluating the effect of compounds on H₂O₂ production or scavenging.
A significant advantage of this compound is its utility in multicolor imaging experiments. It can be used in conjunction with other fluorescent probes, such as the green-fluorescent highly reactive oxygen species (hROS) probe APF, to selectively discriminate between changes in H₂O₂ and other ROS like hypochlorous acid (HOCl).
Quantitative Data Summary
The following tables summarize the experimental conditions and results from studies using this compound in RAW 264.7 macrophages.
Table 1: this compound Loading and Stimulation Conditions in RAW 264.7 Macrophages
| Parameter | Value | Reference |
| Cell Line | RAW 264.7 | |
| This compound Concentration | 5 µM | |
| Loading Time | 40 - 60 minutes | |
| Loading Temperature | 37 °C | |
| H₂O₂ Stimulant | Phorbol 12-myristate 13-acetate (PMA) | |
| PMA Concentration | 1 µg/mL | |
| Stimulation Time | 20 minutes | |
| Exogenous H₂O₂ (Control) | 50 µM | |
| Exogenous HOCl (Control) | 100 µM |
Table 2: Dual-Probe Imaging with this compound and APF in RAW 264.7 Macrophages
| Condition | This compound (Orange Fluorescence) | APF (Green Fluorescence) | Reference |
| Untreated Cells | Low | Low | |
| + 50 µM H₂O₂ | Selective Increase | No Change | |
| + 100 µM HOCl | No Change | Selective Increase | |
| + 1 µg/mL PMA | Increase | Increase |
Experimental Protocols
Protocol 1: General Culture of RAW 264.7 Macrophages
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
T75 tissue culture flasks
-
Cell scraper
-
Centrifuge
-
37 °C, 5% CO₂ incubator
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in T75 flasks.
-
Incubate the cells at 37 °C in a humidified atmosphere with 5% CO₂.
-
For subculturing, gently scrape the adherent cells from the flask surface.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh culture medium.
-
Seed cells at an appropriate density for subsequent experiments (e.g., in multi-well plates for imaging).
Protocol 2: Imaging Endogenous H₂O₂ Production in RAW 264.7 Macrophages using this compound
Materials:
-
RAW 264.7 cells cultured in a suitable imaging plate (e.g., glass-bottom dish)
-
This compound (PO1)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Fluorescence microscope with appropriate filters for orange fluorescence
Procedure:
-
Prepare a 5 mM stock solution of this compound in DMSO. Store the stock solution at -20°C.
-
Culture RAW 264.7 cells on an imaging plate to the desired confluency.
-
Prepare the loading solution: Dilute the this compound stock solution in serum-free medium or a suitable buffer (e.g., HBSS) to a final concentration of 5 µM.
-
Load the cells: Remove the culture medium from the cells and wash once with warm PBS or HBSS. Add the this compound loading solution to the cells.
-
Incubate the cells for 40-60 minutes at 37 °C.
-
Wash the cells: Remove the loading solution and wash the cells twice with warm PBS or HBSS to remove excess probe.
-
Image baseline fluorescence: Add fresh warm buffer to the cells and acquire baseline fluorescence images using a fluorescence microscope.
-
Stimulate H₂O₂ production: Prepare a working solution of PMA in the imaging buffer at a final concentration of 1 µg/mL. Add the PMA solution to the cells.
-
Acquire images: Immediately begin acquiring time-lapse images of the cells to monitor the increase in orange fluorescence over a period of 20-30 minutes.
Protocol 3: Dual-Color Imaging of H₂O₂ and hROS with this compound and APF
Materials:
-
All materials from Protocol 2
-
Aminophenyl fluorescein (APF)
-
Fluorescence microscope with filters for both green and orange fluorescence
Procedure:
-
Prepare stock solutions: Prepare a 5 mM stock solution of this compound in DMSO and a stock solution of APF in DMSO according to the manufacturer's instructions.
-
Culture RAW 264.7 cells as described previously.
-
Prepare the dual-loading solution: Dilute the this compound and APF stock solutions in serum-free medium or a suitable buffer to final concentrations of 5 µM each.
-
Load the cells: Incubate the cells with the dual-loading solution for 40-50 minutes at 37 °C.
-
Wash the cells twice with warm PBS or HBSS.
-
Image baseline fluorescence in both the green and orange channels.
-
Stimulate the cells with 1 µg/mL PMA.
-
Acquire images in both channels simultaneously over time to observe the differential production of H₂O₂ (orange) and other highly reactive oxygen species (green).
Signaling Pathways and Experimental Workflows
Signaling Pathway of H₂O₂ Production in Macrophages
The production of H₂O₂ in RAW 264.7 macrophages upon stimulation with PMA is primarily mediated by the NADPH oxidase (NOX) enzyme complex.
References
Application Notes and Protocols for Detecting H2O2 in Immune Response Using Peroxy Orange 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in cellular physiology, acting as a damaging agent at high concentrations and as a subtle signaling molecule in various pathways, including the immune response.[1] The ability to accurately detect and quantify H₂O₂ in living cells is crucial for understanding its role in health and disease. Peroxy Orange 1 (PO1) is a highly sensitive and selective fluorescent probe designed for imaging H₂O₂ in living cells.[2][3] Its unique boronate-to-phenol switching mechanism ensures high specificity for H₂O₂ over other ROS, making it an invaluable tool for researchers in immunology and drug development.[4]
This compound is cell-permeable and exhibits a bright orange fluorescence upon reaction with H₂O₂. This property allows for real-time imaging of H₂O₂ dynamics in various cellular compartments and has been successfully used to visualize H₂O₂ production in immune cells like macrophages during phagocytosis and in response to growth factor stimulation. Its compatibility with other fluorescent probes, such as the green-fluorescent hROS probe APF, enables multicolor imaging experiments to dissect complex ROS signaling pathways.
Mechanism of Action
This compound's detection of hydrogen peroxide is based on a chemoselective boronate deprotection mechanism. The non-fluorescent PO1 molecule contains a boronate group that is specifically oxidized by H₂O₂ to a highly fluorescent phenol derivative. This conversion results in a significant "turn-on" of orange fluorescence, allowing for the sensitive detection of H₂O₂. This reaction is highly specific to H₂O₂ and does not react with other reactive oxygen species such as superoxide anions or nitric oxide.
Caption: Mechanism of H₂O₂ detection by this compound.
Quantitative Data
The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental planning.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 543 nm | |
| Emission Wavelength (λem) | 565 nm (collect between 545-750 nm) | |
| Molecular Weight | 521.41 g/mol | |
| Solubility | Soluble to 10 mM in DMSO | |
| Cell Permeability | Yes |
Experimental Protocols
Protocol 1: In Vitro Detection of H₂O₂ in RAW 264.7 Macrophages
This protocol details the use of this compound to visualize H₂O₂ production in RAW 264.7 macrophage cells, a common model for studying the immune response.
Materials:
-
This compound (PO1)
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) or other immune stimulant
-
Confocal microscope
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells on glass-bottom dishes suitable for microscopy.
-
Probe Preparation: Prepare a 5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Prepare a 5 µM working solution of this compound in serum-free DMEM.
-
Incubate the cells with the PO1 working solution for 50-60 minutes at 37°C.
-
-
Washing: After incubation, wash the cells twice with warm PBS to remove any excess probe.
-
Immune Stimulation:
-
Replace the PBS with fresh, warm DMEM.
-
To induce an immune response, treat the cells with an appropriate stimulant. For example, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
-
Fluorescence Imaging:
-
Immediately after adding the stimulant, begin imaging the cells using a confocal microscope.
-
Excite the cells at 543 nm and collect the emission between 545 nm and 750 nm.
-
Acquire images at different time points to monitor the dynamics of H₂O₂ production.
-
Caption: Experimental workflow for H₂O₂ detection.
Protocol 2: Dual-Color Imaging of H₂O₂ and other hROS in Macrophages
This protocol allows for the simultaneous detection of H₂O₂ and other highly reactive oxygen species (hROS), such as hypochlorous acid (HOCl), using this compound in conjunction with APF.
Materials:
-
All materials from Protocol 1
-
Aminophenyl fluorescein (APF)
Procedure:
-
Cell Culture: Follow step 1 from Protocol 1.
-
Probe Preparation: Prepare stock solutions of this compound (5 mM in DMSO) and APF (5 mM in DMSO).
-
Cell Staining:
-
Prepare a working solution containing both 5 µM this compound and 5 µM APF in serum-free DMEM.
-
Incubate the cells with the dual-probe working solution for 50 minutes at 37°C.
-
-
Washing: Wash the cells twice with warm PBS.
-
Immune Stimulation: Follow step 5 from Protocol 1.
-
Fluorescence Imaging:
-
Image the cells using a confocal microscope with two separate channels.
-
For this compound (H₂O₂), use excitation at 543 nm and collect emission between 560-620 nm.
-
For APF (hROS), use excitation at 488 nm and collect emission between 500-550 nm.
-
This dual imaging allows for the discrimination between phagosomes producing mainly H₂O₂, mainly hROS, or both.
-
Signaling Pathway in Immune Response
During an immune response, such as phagocytosis by macrophages, the enzyme NADPH oxidase (Nox) is activated, leading to the production of superoxide (O₂⁻). Superoxide is then rapidly converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase (SOD). This production of H₂O₂ is a critical component of the respiratory burst, which helps to kill pathogens.
Caption: H₂O₂ production during immune response.
Troubleshooting
-
Low Fluorescence Signal:
-
Ensure the this compound stock solution is fresh and has been stored properly to prevent degradation.
-
Increase the incubation time with the probe.
-
Confirm that the immune stimulant is active and used at an effective concentration.
-
Check the microscope filter sets to ensure they are appropriate for the excitation and emission wavelengths of PO1.
-
-
High Background Fluorescence:
-
Ensure thorough washing of cells after incubation with the probe to remove any unbound dye.
-
Reduce the concentration of the probe.
-
-
Cell Death:
-
This compound has been shown to have low toxicity. However, if cell death is observed, reduce the probe concentration or incubation time.
-
Ensure that the imaging conditions (e.g., laser power) are not causing phototoxicity.
-
Conclusion
This compound is a robust and specific fluorescent probe for the detection of H₂O₂ in living cells. Its bright orange fluorescence and high selectivity make it an excellent tool for studying the role of H₂O₂ in the complex signaling networks of the immune response. The protocols provided here offer a starting point for researchers to incorporate this powerful probe into their studies of immunology and drug discovery.
References
- 1. Versatile Histochemical Approach to Detection of Hydrogen Peroxide in Cells and Tissues Based on Puromycin Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Fluorescent Cell Indicators and Sensors: R&D Systems [rndsystems.com]
- 4. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Peroxy Orange 1: Application Notes and Protocols for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxy Orange 1 (PO1) is a highly selective and sensitive fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells.[1][2] Its excellent cell permeability allows for the direct imaging of intracellular H₂O₂ dynamics, a key reactive oxygen species (ROS) involved in a multitude of cellular signaling pathways and pathological conditions.[1][3][4] PO1's mechanism relies on the specific oxidation of a boronate group to a phenol by H₂O₂, which triggers a bright, "turn-on" orange fluorescence. This high specificity prevents cross-reactivity with other ROS such as superoxide anions or nitric oxide, ensuring targeted detection of H₂O₂.
The probe's spectral properties, with an excitation maximum around 543 nm and emission in the orange spectrum (565-750 nm), make it compatible with common green fluorescent probes (like GFP or APF) for multicolor imaging experiments. This enables researchers to simultaneously monitor different cellular events or distinguish between various ROS, providing a more comprehensive understanding of cellular redox biology in processes like immune responses and growth factor signaling.
Key Properties of this compound
The following table summarizes the essential characteristics of this compound for easy reference.
| Property | Value | Source(s) |
| Target Analyte | Hydrogen Peroxide (H₂O₂) | |
| Mechanism of Action | H₂O₂-mediated boronate to phenol oxidation | |
| Cell Permeability | Yes, suitable for live-cell imaging | |
| Excitation Wavelength | ~543 nm | |
| Emission Wavelength | 565 - 750 nm | |
| Solubility | Soluble in DMSO (up to 10 mM) | |
| Recommended Storage | Store stock solutions at -20°C | |
| Common Cell Lines Used | RAW 264.7 macrophages, A431 cells |
Mechanism of Action
This compound's selectivity for H₂O₂ is based on a specific chemical reaction. The non-fluorescent probe contains a boronate ester group. In the presence of hydrogen peroxide, this boronate is oxidized, converting it into a phenol. This structural change results in the formation of a highly fluorescent rhodol dye, which emits a strong orange signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fluorescent Cell Indicators and Sensors | Bio-Techne [bio-techne.com]
- 3. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective, Cell-Permeable Optical Probe for Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Peroxy Orange 1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxy Orange 1 (PO1) is a highly sensitive and selective fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) within living cells.[1][2] This cell-permeable probe exhibits a distinct orange fluorescence upon reaction with H₂O₂, making it a valuable tool for investigating the role of reactive oxygen species (ROS) in various biological processes, including immune responses and growth factor signaling.[1] Its compatibility with common green fluorescent probes allows for multicolor imaging experiments, enabling the simultaneous tracking of multiple cellular events.
Mechanism of Action
This compound's selectivity for H₂O₂ stems from its boronate-based chemical structure. In the presence of hydrogen peroxide, the boronate group is oxidized to a phenol group. This conversion results in a significant increase in the probe's fluorescence intensity, emitting a bright orange signal. This specific chemical reaction ensures high selectivity for H₂O₂ over other reactive oxygen species such as superoxide anions and nitric oxide.
Data Presentation
Spectral Properties
| Property | Wavelength (nm) |
| Excitation Wavelength | 543 |
| Emission Wavelength Range | 545 - 750 |
| Optimal Emission Wavelength | 565 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 521.41 g/mol |
| Formula | C₃₂H₃₂BNO₅ |
| Solubility | Soluble to 10 mM in DMSO |
| Storage | Store at -20°C |
Experimental Protocols
Protocol 1: Detection of Endogenous H₂O₂ in Cultured Cells
This protocol describes the use of this compound to visualize the production of hydrogen peroxide in mammalian cells, such as RAW 264.7 macrophages or A431 cells, in response to stimulation.
Materials:
-
This compound (PO1)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HEPES)
-
Cell culture medium
-
Cells of interest (e.g., RAW 264.7 macrophages, A431 cells)
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) for macrophages, Epidermal Growth Factor (EGF) for A431 cells)
-
Fluorescence microscope with appropriate filters for orange fluorescence
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. Store the stock solution at -20°C, protected from light.
-
Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides).
-
Prepare a 5 µM working solution of this compound by diluting the stock solution in cell culture medium or buffer.
-
Wash the cells once with warm PBS or buffer.
-
Incubate the cells with the 5 µM this compound working solution for 40-60 minutes at 37°C.
-
Wash the cells twice with warm PBS or buffer to remove excess probe.
-
Add fresh medium or buffer to the cells.
-
Acquire baseline fluorescence images of the cells before stimulation.
-
Add the desired stimulant to the cells. For example, use 1 µg/mL PMA for RAW 264.7 macrophages or 500 ng/mL EGF for A431 cells.
-
Incubate for the desired time period (e.g., 20-40 minutes) to allow for H₂O₂ production.
-
Acquire fluorescence images at different time points after stimulation using a fluorescence microscope with excitation at ~543 nm and emission collection between 545-750 nm.
Protocol 2: Dual-Color Imaging of H₂O₂ and Other Reactive Oxygen Species
This protocol enables the simultaneous detection of hydrogen peroxide using this compound and other highly reactive oxygen species (hROS), such as hypochlorous acid (HOCl), using a green fluorescent probe like Aminophenyl Fluorescein (APF).
Materials:
-
This compound (PO1)
-
Aminophenyl Fluorescein (APF) or another suitable green fluorescent hROS probe
-
All other materials listed in Protocol 1
Procedure:
-
Prepare stock solutions of both this compound (10 mM in DMSO) and APF (e.g., 5 mM in DMSO).
-
Culture and wash cells as described in Protocol 1.
-
Prepare a working solution containing both 5 µM this compound and 5 µM APF in cell culture medium or buffer.
-
Incubate the cells with the dual-probe working solution for 40-50 minutes at 37°C.
-
Wash the cells twice with warm PBS or buffer.
-
Add fresh medium or buffer to the cells.
-
Acquire baseline fluorescence images in both the green and orange channels.
-
Stimulate the cells as described in Protocol 1.
-
Acquire fluorescence images in both channels at various time points after stimulation. The orange channel will indicate H₂O₂ production, while the green channel will show the generation of other hROS.
Visualizations
Caption: Mechanism of this compound activation by H₂O₂.
Caption: Workflow for detecting H₂O₂ with this compound.
Caption: Simplified EGF signaling pathway for H₂O₂ production.
References
Application Notes and Protocols for Peroxy Orange 1: Preparation of Stock and Working Solutions for Peroxynitrite Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxy Orange 1 (PO1) is a fluorescent probe widely utilized for the detection of reactive oxygen species (ROS). It belongs to the family of boronate-based probes, which exhibit a high reactivity and selectivity towards peroxynitrite (ONOO⁻) over other ROS, such as hydrogen peroxide (H₂O₂). This characteristic is attributed to the significantly faster reaction rate of the boronate moiety with peroxynitrite, estimated to be nearly a million times faster than its reaction with hydrogen peroxide[1][2][3]. This differential reactivity allows for the specific detection of peroxynitrite under controlled experimental conditions.
Upon reaction with peroxynitrite, the boronate group of this compound is oxidized to a phenol. This conversion results in a significant increase in the fluorescence intensity of the molecule, providing a robust signal for detection[4]. These application notes provide detailed protocols for the preparation of this compound stock and working solutions tailored for the detection of peroxynitrite in cellular and biochemical assays.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | ~521.41 g/mol (confirm with batch-specific data) | |
| Solvent | Dimethyl sulfoxide (DMSO) | |
| Maximum Solubility in DMSO | 10 mM | |
| Excitation Wavelength | 543 nm | |
| Emission Wavelength | 545 - 750 nm | |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Preparation of Stock and Working Solutions
This compound Stock Solution (10 mM)
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Based on the batch-specific molecular weight provided by the manufacturer, calculate the volume of DMSO required to prepare a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of 521.41 g/mol , you would add 191.79 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
This compound Working Solution (5 µM)
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES)
Protocol:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in the desired aqueous buffer to a final working concentration. A typical starting concentration for cellular imaging is 5 µM.
-
To prepare a 1 mL of 5 µM working solution, add 0.5 µL of the 10 mM stock solution to 1 mL of buffer.
-
Mix thoroughly by gentle vortexing or pipetting.
-
The working solution is now ready for use in your experimental assay.
Experimental Protocols
Protocol 1: In Vitro Detection of Peroxynitrite
This protocol describes the use of this compound to detect peroxynitrite in a cell-free system.
Materials:
-
This compound working solution (e.g., 5 µM in a suitable buffer)
-
Peroxynitrite donor, such as 3-morpholinosydnonimine (SIN-1)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Fluorometer or fluorescence plate reader
Protocol:
-
Add the this compound working solution to your reaction vessel (e.g., cuvette or microplate well).
-
Induce the generation of peroxynitrite by adding a known concentration of a peroxynitrite donor like SIN-1. The final concentration of SIN-1 will depend on the desired flux of peroxynitrite.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 543 nm and an emission wavelength range of 545-750 nm.
-
Monitor the change in fluorescence over time to observe the reaction kinetics.
Protocol 2: Cellular Imaging of Peroxynitrite
This protocol outlines the general steps for using this compound to visualize peroxynitrite in living cells.
Materials:
-
Cells of interest cultured on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides)
-
This compound working solution (e.g., 5 µM in cell culture medium or buffer)
-
Peroxynitrite donor (e.g., SIN-1) for positive control
-
Peroxynitrite scavenger (e.g., uric acid) for negative control
-
Fluorescence microscope
Protocol:
-
Wash the cells with an appropriate buffer (e.g., PBS).
-
Load the cells with the this compound working solution by incubating for a specific period (e.g., 30-60 minutes) at 37°C. The optimal loading time may need to be determined empirically for your cell type.
-
Wash the cells to remove any excess, unbound probe.
-
Induce peroxynitrite production in your experimental group (e.g., through drug treatment or other stimuli).
-
For a positive control, treat a separate group of cells with a peroxynitrite donor like SIN-1.
-
For a negative control, pre-incubate cells with a peroxynitrite scavenger before adding the stimulus or donor.
-
Acquire fluorescence images using a microscope equipped with appropriate filters for this compound (Excitation: ~543 nm, Emission: ~560-600 nm).
-
Analyze the changes in fluorescence intensity to assess the levels of peroxynitrite.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Reaction mechanism of this compound with peroxynitrite.
References
- 1. Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
how to reduce Peroxy Orange 1 photobleaching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the photobleaching of Peroxy Orange 1 during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (PO1) is a cell-permeable fluorescent probe designed for imaging hydrogen peroxide (H₂O₂) in living cells.[1][2] It exhibits an orange fluorescence in response to H₂O₂ signals. Its excitation wavelength is approximately 543 nm, with an emission range between 545 and 750 nm.
Q2: What is photobleaching and why is it a problem?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of the fluorescent signal, which can compromise the quality and quantitative accuracy of imaging experiments, especially in time-lapse studies.
Q3: What causes the photobleaching of this compound?
A3: The photobleaching of fluorescent dyes like this compound, which belongs to the rhodol family of xanthene dyes, is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen. This interaction can generate reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent. The process is exacerbated by high-intensity excitation light and prolonged exposure.
Q4: Can I use antifade reagents to reduce this compound photobleaching?
A4: Yes, using antifade reagents is a highly effective strategy to reduce photobleaching. These reagents work by scavenging reactive oxygen species, thereby protecting the fluorophore from photochemical damage. For live-cell imaging with this compound, it is crucial to use reagents specifically formulated to be non-toxic to cells.
Q5: Are there other ways to reduce photobleaching besides using antifade reagents?
A5: Absolutely. You can also minimize photobleaching by:
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Optimizing illumination: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
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Reducing exposure time: Minimize the duration of exposure to the excitation light.
-
Using sensitive detectors: Employing high-sensitivity cameras allows for the use of lower excitation light levels.
-
Careful experimental planning: Image only the necessary regions of interest and time points to answer your experimental question.
Troubleshooting Guide: Rapid Signal Loss of this compound
If you are experiencing rapid fading of your this compound fluorescent signal, follow these troubleshooting steps:
-
Assess Imaging Parameters:
-
High Excitation Power: Your excitation light intensity may be too high. Reduce the laser power or lamp intensity to the minimum level required for a clear signal.
-
Prolonged Exposure: Your exposure times may be too long. Shorten the exposure time for each image acquisition. For time-lapse experiments, increase the interval between captures.
-
-
Evaluate the Imaging Medium:
-
Absence of Antifade Reagents: Standard cell culture media do not contain antifade components. For live-cell imaging, supplement your medium with a live-cell compatible antifade reagent.
-
Presence of Oxidizing Agents: Ensure your imaging medium is free of components that could contribute to oxidative stress and accelerate photobleaching.
-
-
Consider the Experimental Setup:
-
Objective Numerical Aperture (NA): Use an objective with a high NA to collect more of the emitted light, which allows for a reduction in excitation intensity.
-
Filter Sets: Ensure your filter sets are appropriate for the excitation and emission spectra of this compound to maximize signal detection and minimize unnecessary light exposure.
-
Quantitative Data: Efficacy of Antifade Reagents on Structurally Related Dyes
Table 1: Comparison of Commercial Antifade Reagents for Rhodamine Dyes
| Antifade Reagent | Key Features | Suitability for Live-Cell Imaging |
| ProLong™ Live | Enzyme-based oxygen scavenging system. | Yes, specifically designed for live-cell imaging. |
| VectaCell™ Trolox | Antioxidant-based (Trolox, a vitamin E analog). | Yes, demonstrated to have low cytotoxicity in many cell lines. |
| ProLong™ Gold | Hard-setting mountant for fixed cells. | No, intended for fixed samples. |
| VECTASHIELD® | Glycerol-based solution. | Not recommended for live cells due to potential toxicity. |
| SlowFade™ Diamond | Non-curing mountant for fixed cells. | No, intended for fixed samples. |
Table 2: Photobleaching Half-Life of Tetramethylrhodamine with Different Antifade Agents
| Mounting Medium | Photobleaching Half-Life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | 7 |
| Vectashield® | 330 |
Data adapted from a study on tetramethylrhodamine, a dye structurally related to the rhodol core of this compound. The half-life represents the time until the fluorescence intensity is reduced by 50% under continuous illumination.
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound to Minimize Photobleaching
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or coverslip.
-
Probe Loading:
-
Prepare a working solution of this compound in pre-warmed imaging medium at the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.
-
-
Antifade Reagent Application (if using):
-
If using an antifade reagent like ProLong™ Live, prepare the imaging medium containing the antifade reagent according to the manufacturer's instructions.
-
After the this compound loading, remove the loading solution, wash once with warm PBS, and replace it with the antifade-containing imaging medium.
-
Incubate for the time recommended by the manufacturer (e.g., 15-120 minutes for ProLong™ Live).
-
-
Image Acquisition:
-
Place the sample on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.
-
Use transmitted light to locate the cells of interest and focus.
-
Switch to fluorescence imaging using the appropriate filter set for this compound (Excitation ~543 nm).
-
Set the excitation light to the lowest intensity that provides a clear image.
-
Use the shortest possible exposure time.
-
Acquire images as needed for your experiment, minimizing continuous illumination.
-
Protocol 2: Testing the Efficacy of an Antifade Reagent
Objective: To quantitatively assess the reduction in photobleaching of this compound with a chosen antifade reagent.
Procedure:
-
Prepare two identical samples of cells stained with this compound as described in Protocol 1.
-
For one sample, use a standard imaging medium. For the second sample, use the same imaging medium supplemented with the antifade reagent to be tested.
-
Select a field of view for each sample.
-
Acquire a time-lapse series of images under continuous illumination with the same imaging parameters for both samples. For example, acquire an image every 5 seconds for 5 minutes.
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) within the cells for each time point in both series.
-
Normalize the intensity of each time point to the initial intensity (time 0).
-
Plot the normalized fluorescence intensity as a function of time for both the control and the antifade-treated sample.
-
Compare the decay curves to determine the effectiveness of the antifade reagent in reducing photobleaching.
-
Visualizations
Caption: Simplified signaling pathway of photobleaching and the action of antifade reagents.
References
Technical Support Center: Optimizing Peroxy Orange 1 Incubation Time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Peroxy Orange 1 to measure hydrogen peroxide (H₂O₂) in living cells.
FAQs: Understanding this compound
Q1: What is this compound and how does it detect hydrogen peroxide?
This compound (PO1) is a fluorescent probe specifically designed to detect hydrogen peroxide (H₂O₂) in living cells.[1] Its mechanism relies on the selective reaction of a boronate group with H₂O₂. This reaction converts the boronate to a phenol, resulting in a significant increase in orange fluorescence.[1] This boronate-phenol conversion is highly specific for H₂O₂ over other reactive oxygen species (ROS) like superoxide anions or nitric oxide.[1]
Q2: What are the key features of this compound?
-
High Selectivity for H₂O₂: Minimizes off-target reactions with other ROS.[1]
-
Cell Permeability: Allows for the detection of intracellular H₂O₂ in live cells.[1]
-
Bright Orange Fluorescence: Provides a strong signal for imaging.
-
Compatibility with Green Fluorophores: Can be used in multicolor imaging experiments with probes like GFP or APF.
Q3: What are the excitation and emission wavelengths for this compound?
This compound has an excitation maximum at approximately 543 nm and an emission maximum at around 565 nm.
Optimizing Incubation Time and Concentration
Optimizing the incubation time and concentration of this compound is critical to achieving a high signal-to-noise ratio while maintaining cell health.
Recommended Starting Conditions:
Based on published studies, a good starting point for most cell types is a concentration of 5 µM and an incubation time of 30-60 minutes at 37°C.
Data on Incubation Time and Fluorescence Intensity:
The following table summarizes typical incubation conditions used in published research, which can serve as a guide for optimization.
| Cell Type | This compound Concentration | Incubation Time | Notes | Reference |
| A431 cells | 5 µM | 40 min | Used to image H₂O₂ under oxidative stress. | |
| RAW 264.7 macrophages | 5 µM | 50 min | Used for dual-color imaging with APF. | |
| RAW 264.7 macrophages | 5 µM | 60 min | Used to image PMA-induced H₂O₂ production. |
Experimental Protocol for Optimizing Incubation Time:
This protocol provides a framework for determining the optimal this compound incubation time for your specific cell type and experimental conditions.
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere and reach the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in a suitable buffer (e.g., HBSS or phenol red-free medium) to the desired final concentration (e.g., 1-10 µM).
-
Time-Course Experiment:
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C and acquire images at various time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of the cells at each time point.
-
Measure the background fluorescence from a region without cells.
-
Calculate the signal-to-noise ratio (Signal/Background) for each time point.
-
-
Cell Viability Assessment: In a parallel experiment, treat cells with this compound for the same time points and assess cell viability using a standard assay (e.g., Trypan Blue exclusion, Calcein-AM/Propidium Iodide).
-
Determine Optimal Time: The optimal incubation time is the point at which the signal-to-noise ratio is maximized without a significant decrease in cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Probe Concentration Too High: Excess probe can lead to non-specific staining. - Autofluorescence: Some cell types or media components can be inherently fluorescent. - Probe Precipitation: Improperly dissolved probe can form fluorescent aggregates. | - Optimize Probe Concentration: Perform a concentration titration (e.g., 1-10 µM) to find the lowest concentration that gives a good signal. - Use Phenol Red-Free Medium: Use imaging medium without phenol red during the experiment. - Check for Probe Precipitation: Ensure the DMSO stock is fully dissolved before diluting into aqueous buffer. Centrifuge the working solution to remove any aggregates. |
| Low or No Signal | - Low H₂O₂ Levels: The cells may not be producing enough H₂O₂ to be detected. - Suboptimal Incubation Time: The incubation may be too short for the probe to react. - Incorrect Filter Sets: The excitation and emission filters on the microscope may not be appropriate for this compound. - Photobleaching: Excessive exposure to excitation light can destroy the fluorophore. | - Use a Positive Control: Treat a sample of cells with a known H₂O₂-generating agent (e.g., low concentration of H₂O₂) to confirm the probe is working. - Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation duration. - Verify Microscope Settings: Ensure the filter sets are appropriate for this compound (Excitation: ~543 nm, Emission: ~565 nm). - Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if necessary. |
| Cell Death or Morphological Changes | - Probe Cytotoxicity: High concentrations or long incubation times can be toxic to cells. - Phototoxicity: The combination of the fluorescent probe and excitation light can generate ROS, leading to cell damage. | - Perform a Cytotoxicity Assay: Determine the non-toxic concentration range of this compound for your cells. - Reduce Incubation Time and Concentration: Use the lowest effective concentration and shortest incubation time. - Minimize Light Exposure: Use the lowest possible light intensity and exposure time during imaging. |
| Uneven Staining | - Uneven Probe Distribution: The probe may not have been evenly distributed across the cells. - Cell Clumping: Clumped cells may not be uniformly stained. | - Ensure Proper Mixing: Gently swirl the dish after adding the probe solution to ensure even distribution. - Use a Homogeneous Cell Population: Ensure cells are in a single-cell suspension before plating to avoid clumping. |
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for investigating the role of H₂O₂ in various signaling pathways.
H₂O₂ Production in Growth Factor Signaling (e.g., EGF)
Epidermal Growth Factor (EGF) stimulation can lead to the production of H₂O₂ through the activation of NADPH oxidases (NOX). This H₂O₂ can then act as a second messenger, modulating the activity of downstream signaling molecules.
Caption: EGF signaling pathway leading to H₂O₂ production.
H₂O₂ Production in Macrophage Immune Response (e.g., via TLRs)
Toll-like receptors (TLRs) on macrophages can recognize pathogen-associated molecular patterns (PAMPs), triggering a signaling cascade that results in the production of H₂O₂ as part of the innate immune response.
References
solving Peroxy Orange 1 solubility issues in DMSO
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the solubility of Peroxy Orange 1 in DMSO.
Troubleshooting Guide
This section addresses specific issues you may encounter during the preparation of this compound solutions.
Issue: this compound is not dissolving in DMSO, or a precipitate has formed.
If you are experiencing difficulty dissolving this compound or notice precipitation after dissolution, follow this guide to identify and resolve the issue.
Possible Causes and Recommended Solutions
-
Cause 1: Concentration Exceeds Solubility Limit.
-
Cause 2: Water Contamination in DMSO.
-
Solution: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of this compound. Always use fresh, newly opened, anhydrous-grade DMSO for preparing your stock solutions.
-
-
Cause 3: Insufficient Dissolution Energy.
-
Solution: The dissolution process may require physical assistance. Gentle warming of the vial to 37°C and brief sonication in an ultrasonic bath can help achieve full dissolution.
-
-
Cause 4: Improper Storage of Stock Solution.
-
Solution: this compound stock solutions have limited stability at higher temperatures. Once prepared, solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored appropriately. For long-term storage (up to 6 months), use -80°C. For short-term storage (up to 1 month), -20°C is acceptable.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
References
Peroxy Orange 1 signal-to-noise ratio improvement
Welcome to the technical support center for Peroxy Orange 1 (PO1), a fluorescent probe designed for the sensitive and selective detection of hydrogen peroxide (H₂O₂) in living cells. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help optimize experimental outcomes and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (PO1) is a cell-permeable fluorescent probe specifically designed to detect hydrogen peroxide (H₂O₂) in living cells. Its mechanism relies on a boronate-to-phenol switch. In the presence of H₂O₂, the boronate group is oxidized to a phenol group, resulting in a significant increase in orange fluorescence. This chemospecific reaction ensures high selectivity for H₂O₂ over other reactive oxygen species (ROS)[1][2][3].
Q2: What are the spectral properties of this compound?
A2: this compound is optimally excited at approximately 543 nm and exhibits an emission maximum at around 565 nm, with a broad emission spectrum extending towards 750 nm[1][4]. This makes it compatible with standard microscopy filter sets for orange/red fluorophores.
Q3: What is the recommended concentration and incubation time for PO1?
A3: For cellular imaging, a typical starting concentration for this compound is 5 µM. The recommended incubation time is generally between 40 to 60 minutes at 37°C to allow for sufficient cellular uptake and de-esterification. However, optimal conditions may vary depending on the cell type and experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) up to 10 mM. Prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and moisture.
Q5: Is this compound compatible with other fluorescent probes?
A5: Yes, PO1's spectral properties make it suitable for multicolor imaging experiments. It has been successfully used in conjunction with green-fluorescent probes like APF to simultaneously detect different reactive oxygen species.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure meaningful results. The following guide addresses common issues and provides solutions to enhance the quality of your this compound experiments.
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity | Insufficient Probe Concentration: The concentration of PO1 is too low to detect the H₂O₂ levels in your sample. | Perform a concentration titration to determine the optimal probe concentration for your specific cell type and experimental conditions. Start with the recommended 5 µM and test a range (e.g., 1-10 µM). |
| Suboptimal Incubation Time: The incubation period may be too short for adequate cellular uptake and reaction with H₂O₂. | Increase the incubation time. A time course experiment (e.g., 30, 60, 90 minutes) can help identify the optimal incubation period. | |
| Poor Cell Health: Unhealthy or dying cells can exhibit altered metabolic activity and may not effectively process the probe. | Ensure cells are healthy and not overly confluent. Use appropriate controls to monitor cell viability. | |
| Photobleaching: Excessive exposure to excitation light can lead to a decrease in fluorescence intensity. | Minimize light exposure by using neutral density filters, reducing exposure time, and acquiring images only when necessary. The use of anti-fade reagents in fixed-cell imaging can also be beneficial. | |
| High Background Noise | Autofluorescence: Cells and culture media can exhibit natural fluorescence, which can interfere with the signal from PO1. | Use phenol red-free media during the experiment, as phenol red is a known source of background fluorescence. Include an unstained control sample to measure the baseline autofluorescence. |
| Nonspecific Binding: The probe may bind to cellular components or surfaces in a non-specific manner. | Ensure thorough washing of cells with a suitable buffer (e.g., PBS or HBSS) after probe incubation to remove any unbound probe. | |
| Probe Aggregation: Improperly dissolved probe can form aggregates that appear as bright, punctate background signals. | Ensure the DMSO stock solution is fully dissolved before diluting it into your aqueous experimental buffer. Vortex the stock solution briefly before use. | |
| Contaminated Reagents: Buffers or media may be contaminated with fluorescent impurities. | Use high-purity, sterile-filtered reagents and buffers. |
Experimental Protocols
Standard Protocol for Cellular Imaging with this compound
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Cell Preparation: Seed cells on an appropriate imaging plate or coverslip and allow them to adhere and reach the desired confluency.
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Probe Preparation: Prepare a fresh working solution of this compound in a suitable buffer (e.g., serum-free medium or HBSS) to the desired final concentration (typically 5 µM).
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Cell Staining: Remove the cell culture medium and wash the cells once with the buffer. Add the this compound working solution to the cells.
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Incubation: Incubate the cells for 40-60 minutes at 37°C, protected from light.
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Washing: Remove the probe solution and wash the cells two to three times with the buffer to remove any unbound probe.
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Imaging: Image the cells using a fluorescence microscope with appropriate filters for orange fluorescence (Excitation: ~543 nm, Emission: ~565-750 nm).
Visualizations
Caption: Mechanism of this compound activation.
Caption: A typical experimental workflow for using this compound.
Caption: A decision tree for troubleshooting signal-to-noise issues.
References
Peroxy Orange 1 Imaging: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Peroxy Orange 1 (PO1) for hydrogen peroxide (H₂O₂) imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect hydrogen peroxide?
This compound (PO1) is a fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) in living cells and tissues. It operates on a boronate-based switch mechanism. In its native state, the boronate group renders the molecule weakly fluorescent. Upon reaction with H₂O₂, the boronate is cleaved, leading to the formation of a highly fluorescent product with an orange emission. This "turn-on" response allows for the visualization of H₂O₂ production.
Q2: What are the key advantages of using this compound?
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High Selectivity for H₂O₂: PO1 exhibits high selectivity for hydrogen peroxide over other reactive oxygen species (ROS)[1].
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Cell Permeability: PO1 can readily cross cell membranes, enabling the imaging of intracellular H₂O₂[2].
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Live-Cell Imaging: Its low toxicity at working concentrations makes it suitable for real-time imaging in living cells[2].
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Compatibility with Multicolor Imaging: PO1's orange fluorescence allows for its use in combination with green fluorescent probes, such as APF, for simultaneous detection of different ROS[1].
Q3: What are the recommended excitation and emission wavelengths for this compound?
The optimal spectral settings for this compound are:
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Excitation: ~540-543 nm
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Emission: ~565-750 nm
Q4: Is this compound suitable for in vivo imaging?
Yes, this compound is a non-trappable, highly permeable probe, which makes it suitable for tissue and in vivo applications.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound imaging experiments.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Probe Concentration Too High: Excessive probe concentration can lead to non-specific staining and high background. 2. Incomplete Removal of Unbound Probe: Insufficient washing after probe incubation. 3. Autofluorescence: Some cell types or media components may exhibit natural fluorescence in the orange channel. 4. Probe Hydrolysis: Although PO1 is relatively stable, prolonged exposure to aqueous environments, especially at alkaline pH, can lead to hydrolysis and increased background. | 1. Optimize Probe Concentration: Perform a concentration titration to determine the lowest effective concentration (typically in the range of 5-10 µM). 2. Thorough Washing: Wash cells 2-3 times with warm imaging buffer after probe loading. 3. Control for Autofluorescence: Image an unstained sample under the same conditions to assess the level of autofluorescence. If significant, consider using a different imaging medium or applying background subtraction during image analysis. 4. Fresh Probe Preparation: Prepare fresh dilutions of the probe from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Weak or No Signal | 1. Low H₂O₂ Production: The biological stimulus may not be sufficient to generate detectable levels of H₂O₂. 2. Suboptimal Probe Loading: Inadequate incubation time or temperature can result in poor probe uptake. 3. Photobleaching: Excessive exposure to excitation light can lead to rapid signal loss. | 1. Use a Positive Control: Treat cells with a known H₂O₂-inducing agent (e.g., 50-100 µM H₂O₂) to confirm that the probe is working correctly. 2. Optimize Incubation: Increase the incubation time (e.g., up to 60 minutes) or ensure the temperature is maintained at 37°C during loading. 3. Minimize Light Exposure: Use the lowest possible excitation laser power and exposure time. Utilize neutral density filters and acquire images only when necessary. |
| Phototoxicity | 1. High Excitation Light Intensity: Intense or prolonged illumination can induce cellular stress and damage, leading to artifacts. | 1. Reduce Light Exposure: As with photobleaching, minimize the intensity and duration of light exposure. 2. Time-Lapse Imaging: For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest. |
| Inconsistent Results | 1. Variability in Probe Loading: Inconsistent probe concentration or incubation time between experiments. 2. Cell Health and Density: Differences in cell health or confluency can affect H₂O₂ production and probe uptake. | 1. Standardize Protocol: Ensure consistent probe preparation, concentration, and incubation parameters for all experiments. 2. Maintain Consistent Cell Culture: Use cells from a similar passage number and ensure consistent plating density and health. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
Table 1: Spectroscopic Properties
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~540-543 nm | |
| Emission Maximum (λem) | ~565 nm | |
| Emission Range | 545-750 nm |
Table 2: Experimental Parameters
| Parameter | Value | Cell Line | Reference |
| Working Concentration | 5 - 10 µM | A431, RAW 264.7 | |
| Incubation Time | 40 - 60 min | A431, RAW 264.7 | |
| Incubation Temperature | 37 °C | A431, RAW 264.7 |
Table 3: Performance Characteristics
| Parameter | Value/Observation | Note |
| Photostability | Data not explicitly available. | General good practice is to minimize light exposure to avoid photobleaching common to most fluorescent dyes. |
| Cytotoxicity | Reported to be non-toxic at working concentrations. | Detailed cytotoxicity data (e.g., IC50) is not readily available. It is recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions if long-term imaging is planned. |
Experimental Protocols
Protocol 1: Detection of H₂O₂ in A431 Cells upon EGF Stimulation
This protocol describes the use of this compound to visualize hydrogen peroxide production in A431 cells following stimulation with Epidermal Growth Factor (EGF).
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Cell Culture: Plate A431 cells on glass-bottom dishes and grow to 70-80% confluency.
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Probe Loading:
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Prepare a 5 µM working solution of this compound in serum-free media.
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Wash the cells once with warm serum-free media.
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Incubate the cells with the this compound solution for 60 minutes at 37°C.
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Washing: Wash the cells twice with warm imaging buffer (e.g., Hanks' Balanced Salt Solution).
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EGF Stimulation:
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Add imaging buffer containing 500 ng/mL EGF to the cells.
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Incubate for 20 minutes at 37°C.
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Imaging:
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Image the cells using a confocal microscope equipped with an appropriate laser line for excitation (e.g., 543 nm).
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Collect emission between 560 and 650 nm.
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Acquire images before and after EGF stimulation to observe the change in fluorescence intensity.
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Protocol 2: Dual-Color Imaging of ROS in RAW 264.7 Macrophages
This protocol details the simultaneous imaging of H₂O₂ and highly reactive oxygen species (hROS) in RAW 264.7 macrophages using this compound and APF.
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Cell Culture: Plate RAW 264.7 macrophages on glass-bottom dishes and culture overnight.
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Probe Loading:
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Prepare a solution containing 5 µM this compound and 5 µM APF in imaging buffer.
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Incubate the cells with the probe solution for 50 minutes at 37°C.
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Washing: Wash the cells twice with warm imaging buffer.
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Stimulation (Optional): To induce ROS production, treat cells with a stimulant such as Phorbol 12-myristate 13-acetate (PMA).
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Imaging:
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Image the cells using a confocal microscope with two channels:
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PO1 Channel (H₂O₂): Excite at ~543 nm and collect emission at ~560-620 nm.
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APF Channel (hROS): Excite at ~488 nm and collect emission at ~500-550 nm.
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Acquire images sequentially to minimize spectral bleed-through.
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Visualizations
Caption: Experimental workflow for detecting H₂O₂ using this compound in EGF-stimulated A431 cells.
Caption: Simplified signaling pathway of EGF-induced H₂O₂ production and its detection by this compound.
References
controlling for autofluorescence in Peroxy Orange 1 experiments
Welcome to the technical support center for Peroxy Orange 1 (PO1) experiments. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and control for autofluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (PO1) is a fluorescent probe specifically designed for imaging hydrogen peroxide (H₂O₂) in living cells.[1][2][3] It is cell-permeable and exhibits an orange fluorescence upon reaction with H₂O₂.[2] This makes it a valuable tool for studying reactive oxygen species (ROS) signaling in various biological processes, such as immune responses and growth factor stimulation.
Q2: What are the spectral properties of this compound?
This compound has an excitation maximum at approximately 543 nm and an emission maximum at around 565 nm. This places its fluorescence in the orange part of the spectrum.
Q3: What is autofluorescence and why is it a problem in this compound experiments?
Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light. Common sources in cells and tissues include molecules like NADH, collagen, elastin, flavins, and lipofuscin. Autofluorescence can be a significant issue in fluorescence microscopy and other fluorescence-based assays because it can mask the specific signal from your fluorescent probe (in this case, this compound), leading to a poor signal-to-noise ratio and potentially incorrect data interpretation. This is particularly problematic when trying to detect low levels of H₂O₂.
Q4: What are the most common sources of autofluorescence in cell-based assays?
Common sources of autofluorescence in cell-based assays include:
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Endogenous Cellular Components: Molecules like NADH, FAD, collagen, elastin, and lipofuscin are naturally present in cells and tissues and fluoresce across a broad range of wavelengths.
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Cell Culture Media: Phenol red, a common pH indicator in cell culture media, is a significant source of background fluorescence. Fetal Bovine Serum (FBS) also contains fluorescent molecules.
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Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.
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Dead Cells: Dead cells tend to be more autofluorescent than live cells.
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Red Blood Cells: The heme groups in red blood cells are a major source of autofluorescence.
Troubleshooting Guide
This section provides solutions to specific issues you might encounter with autofluorescence during your this compound experiments.
Issue 1: High background fluorescence in the control (unstained) sample.
High background in your negative control indicates the presence of significant autofluorescence from your sample itself or the experimental setup.
Troubleshooting Steps:
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Identify the Source:
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Unstained Control: Always include an unstained, untreated sample in your experiment to assess the baseline autofluorescence.
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Spectral Analysis: If your imaging system allows, perform a spectral scan of your unstained sample to identify the emission profile of the autofluorescence. This can help in choosing appropriate filters and fluorophores.
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Optimize Sample Preparation:
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Cell Culture Medium: Before imaging, replace the phenol red-containing medium with a phenol red-free medium or a clear buffered saline solution. If possible, reduce the concentration of FBS in the medium.
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Fixation Method: If fixation is necessary, consider using a non-aldehyde-based fixative like chilled methanol or ethanol. If you must use aldehyde fixatives, use the lowest possible concentration and fix for the shortest effective time. You can also treat aldehyde-fixed samples with a quenching agent like sodium borohydride or glycine.
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Remove Red Blood Cells: For tissue samples, perfuse with PBS prior to fixation to remove red blood cells. For blood samples, lyse the red blood cells.
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Remove Dead Cells: Use methods like low-speed centrifugation or a Ficoll gradient to remove dead cells from suspension cultures. A viability dye can also be used to gate out dead cells during analysis.
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Issue 2: Weak this compound signal that is difficult to distinguish from background.
This issue can arise from low H₂O₂ levels, suboptimal probe concentration, or high autofluorescence that overlaps with the PO1 signal.
Troubleshooting Steps:
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Optimize this compound Staining:
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Titrate Probe Concentration: The optimal concentration of this compound can vary between cell types and experimental conditions. Perform a titration to find the concentration that provides the best signal-to-noise ratio.
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Positive Control: Include a positive control where cells are treated with a known concentration of H₂O₂ to ensure the probe is working correctly.
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Reduce Spectral Overlap:
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Choose Appropriate Filters: Use narrow bandpass emission filters that are specifically tailored to the emission spectrum of this compound to minimize the collection of out-of-band autofluorescence.
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Spectral Unmixing: For advanced microscopy systems, spectral imaging and linear unmixing can be powerful tools. This technique treats autofluorescence as a separate fluorescent component and computationally removes it from the final image.
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Chemical Quenching of Autofluorescence:
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Sudan Black B: This dye can be used to quench lipofuscin-based autofluorescence. However, be aware that it can fluoresce in the far-red channel.
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Eriochrome Black T: Can also reduce lipofuscin and formalin-induced autofluorescence.
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Commercially Available Reagents: Several commercial kits are available to quench autofluorescence from various sources.
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Data Presentation: Spectral Properties
For effective experimental design, it's crucial to understand the spectral profiles of this compound and common sources of autofluorescence.
| Molecule | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | ~543 | ~565 | Specific for H₂O₂. |
| NADH | ~340 | ~450 | A primary source of cellular autofluorescence, especially in the blue-green range. |
| Flavins (FAD) | ~450 | ~530 | Contributes to green autofluorescence. |
| Collagen | ~340 | ~400 | Found in the extracellular matrix of tissues. |
| Elastin | ~350-400 | ~450-500 | Another component of the extracellular matrix. |
| Lipofuscin | Broad (345-490) | Broad (460-670) | Age-related pigment that fluoresces across a wide spectrum. |
| Phenol Red | ~440 | >550 | Common pH indicator in cell culture media. |
Experimental Protocols
Protocol 1: Basic Staining with this compound
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Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or coverslip (glass-bottom dishes are recommended to reduce background).
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Probe Loading:
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Prepare a stock solution of this compound in DMSO (e.g., 5-10 mM).
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Dilute the stock solution in warm, phenol red-free medium or a suitable buffer (e.g., PBS or HBSS) to the desired final concentration (typically 5-10 µM).
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Remove the culture medium from the cells and wash once with the warm buffer.
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Add the this compound loading solution to the cells and incubate at 37°C for 30-60 minutes.
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Washing: Remove the loading solution and wash the cells 2-3 times with warm buffer to remove any excess probe.
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Treatment: Add your experimental treatment to the cells. Include appropriate positive (e.g., H₂O₂) and negative controls.
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Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~543 nm, Emission: ~565 nm).
Protocol 2: Aldehyde Fixation and Autofluorescence Quenching
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Fixation:
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After your experimental treatment, wash the cells with PBS.
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Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Minimize fixation time to reduce autofluorescence.
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Wash the cells three times with PBS.
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Quenching (Optional):
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Prepare a fresh solution of 0.1% sodium borohydride in PBS.
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Incubate the fixed cells with the sodium borohydride solution for 10-15 minutes at room temperature.
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Wash the cells thoroughly three times with PBS.
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Permeabilization (if needed for other stains): Permeabilize cells with a detergent like Triton X-100 or saponin.
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Staining and Imaging: Proceed with any additional staining and imaging as required.
Mandatory Visualization
Caption: Experimental workflow for a typical this compound experiment.
Caption: Decision tree for troubleshooting autofluorescence in fluorescence microscopy.
References
improving Peroxy Orange 1 staining efficiency
Welcome to the technical support center for Peroxy Orange 1, a fluorescent probe designed for imaging hydrogen peroxide (H₂O₂) in living cells. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their staining protocols and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (PO1) is a cell-permeable fluorescent probe specifically designed to detect hydrogen peroxide (H₂O₂) in live cells.[1][2] It operates on a chemospecific boronate-to-phenol switch mechanism. In its native state, the boronate group quenches the fluorescence of the molecule. Upon reaction with H₂O₂, the boronate is oxidized to a phenol group, leading to a significant increase in orange fluorescence.[2] This mechanism provides high selectivity for H₂O₂ over other reactive oxygen species (ROS).[3]
Q2: What are the spectral properties of this compound?
This compound is excited at approximately 543 nm and emits fluorescence in the range of 545 nm to 750 nm. These spectral properties make it compatible with standard fluorescence microscopy and flow cytometry setups.
Q3: Is this compound suitable for all cell types?
This compound is cell-permeable and has been successfully used in various cell lines, including RAW 264.7 macrophages and A431 cells. However, as with any fluorescent probe, optimal staining conditions may vary between cell types. It is recommended to perform initial optimization experiments for your specific cell line of interest.
Q4: Can this compound be used for multicolor imaging?
Yes, this compound is well-suited for multicolor imaging experiments. Its orange fluorescence allows it to be used alongside green fluorescent probes, such as those for other reactive oxygen species (e.g., APF for hypochlorous acid) or with GFP-tagged proteins.
Troubleshooting Guide
This section addresses common issues encountered during this compound staining experiments.
Problem 1: Weak or No Fluorescent Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inadequate Probe Concentration | The optimal concentration of this compound can vary. Start with a concentration of 5-10 µM and perform a titration to find the ideal concentration for your cell type and experimental conditions. |
| Insufficient Incubation Time | As a boronate-based probe, this compound may react more slowly than other ROS probes. Ensure an adequate incubation time, typically 30-60 minutes at 37°C, to allow for cellular uptake and reaction with H₂O₂. |
| Low Levels of Endogenous H₂O₂ | The intracellular concentration of H₂O₂ may be too low to elicit a strong fluorescent signal. Consider using a positive control, such as treating cells with a known concentration of exogenous H₂O₂ (e.g., 50-100 µM for 20-30 minutes), to confirm the probe is working. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope or flow cytometer are appropriate for this compound (Excitation: ~543 nm, Emission: ~565-750 nm). |
| Probe Degradation | This compound should be stored properly at -20°C to prevent degradation. Prepare fresh working solutions from a DMSO stock for each experiment. |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excessive Probe Concentration | Using too high a concentration of this compound can lead to non-specific staining and high background. Perform a concentration titration to find the lowest effective concentration. |
| Incomplete Removal of Unbound Probe | After incubation, wash the cells thoroughly with a balanced salt solution (e.g., PBS or HBSS) to remove any extracellular probe that has not been taken up by the cells. |
| Autofluorescence | Some cell types exhibit natural fluorescence. To account for this, always include an unstained control sample in your experiment to measure the baseline autofluorescence. |
| Probe Aggregation | Ensure the this compound stock solution is fully dissolved in DMSO and then diluted to the final working concentration in an aqueous buffer. Vortex briefly before adding to cells. |
Problem 3: Photobleaching
Possible Causes & Solutions
| Cause | Recommended Solution |
| Prolonged Exposure to Excitation Light | Minimize the exposure time and intensity of the excitation light during image acquisition. Use a neutral density filter if available. |
| Repeated Imaging of the Same Field | If time-lapse imaging is required, use the lowest possible light intensity and the longest possible interval between acquisitions that still allows for capturing the biological process of interest. |
| Lack of Antifade Reagent | For fixed-cell imaging, use a mounting medium containing an antifade reagent to help preserve the fluorescent signal. |
Experimental Protocols
General Protocol for Staining Live Cells with this compound
This protocol provides a starting point for staining live cells. Optimization may be required for specific cell types and experimental conditions.
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Cell Preparation: Plate cells on a suitable imaging dish or multi-well plate and culture until they reach the desired confluency.
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Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
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Staining Solution Preparation: On the day of the experiment, dilute the this compound stock solution to a final working concentration of 5-10 µM in a serum-free medium or a suitable buffer (e.g., HBSS).
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Cell Staining:
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Remove the culture medium from the cells.
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Wash the cells once with warm PBS or HBSS.
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Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
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Washing:
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Remove the staining solution.
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Wash the cells two to three times with warm PBS or HBSS to remove any unbound probe.
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Imaging: Image the cells immediately using a fluorescence microscope or flow cytometer with the appropriate filter sets (Excitation ~543 nm, Emission ~565-750 nm).
Workflow for Troubleshooting this compound Staining
References
Peroxy Orange 1 protocol refinement for specific cell types
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Peroxy Orange 1 for the detection of hydrogen peroxide (H₂O₂) in living cells. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (PO1) is a fluorescent probe specifically designed to detect hydrogen peroxide (H₂O₂) in living cells.[1] Its mechanism relies on a boronate-based switch. In its native state, the boronate group renders the molecule non-fluorescent. Upon reaction with H₂O₂, the boronate is cleaved, leading to the formation of a highly fluorescent phenol product that emits an orange light.[1] This reaction is highly selective for H₂O₂ over other reactive oxygen species (ROS).[1]
Q2: What are the excitation and emission wavelengths for this compound?
A2: this compound has an excitation maximum at approximately 543 nm and an emission maximum at around 565 nm.[1]
Q3: Is this compound compatible with other fluorescent probes for multicolor imaging?
A3: Yes, this compound is well-suited for multicolor imaging experiments. Its orange fluorescence is spectrally distinct from green fluorescent probes, such as those for detecting other ROS or GFP-tagged proteins, allowing for simultaneous visualization of multiple cellular events.
Q4: Is this compound toxic to cells?
A4: this compound is generally considered to have low cytotoxicity and is well-tolerated by living cells at typical working concentrations. However, it is always recommended to perform a toxicity assay for your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Probe Concentration Too High: Excessive probe concentration can lead to non-specific staining and high background. 2. Incomplete Removal of Unbound Probe: Residual probe in the imaging medium contributes to background noise. 3. Cellular Autofluorescence: Some cell types exhibit natural fluorescence, which can interfere with the signal. 4. Phenol Red in Media: Phenol red in cell culture media is fluorescent and can increase background. | 1. Optimize Probe Concentration: Perform a concentration titration to determine the lowest effective concentration that provides a good signal-to-noise ratio (typically 1-10 µM). 2. Thorough Washing: Increase the number and duration of wash steps with warm PBS or imaging buffer after probe incubation. 3. Use an Unstained Control: Image unstained cells under the same conditions to determine the level of autofluorescence. If high, consider using a probe with a different excitation/emission spectrum if possible. 4. Use Phenol Red-Free Media: Switch to phenol red-free media or a balanced salt solution (e.g., HBSS) for the duration of the experiment. |
| Weak or No Signal | 1. Insufficient H₂O₂ Production: The experimental conditions may not be inducing a sufficient level of H₂O₂ for detection. 2. Probe Concentration Too Low: The probe concentration may be insufficient to detect the H₂O₂ present. 3. Incorrect Filter Sets: The microscope filter sets may not be optimal for the excitation and emission wavelengths of this compound. 4. Photobleaching: Excessive exposure to excitation light can lead to the destruction of the fluorescent signal. | 1. Use a Positive Control: Treat cells with a known inducer of H₂O₂ (e.g., 50-100 µM H₂O₂) to confirm that the probe is working. 2. Optimize Probe Concentration: Increase the probe concentration in a stepwise manner. 3. Verify Microscope Settings: Ensure that the excitation and emission filters are appropriate for this compound (Excitation: ~543 nm, Emission: ~565 nm). 4. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use a neutral density filter if available. Acquire images efficiently and use an anti-fade mounting medium if fixing cells. |
| Inconsistent Results | 1. Variable Probe Loading: Inconsistent incubation time or temperature can lead to variations in probe uptake. 2. Cell Health and Density: Variations in cell health or plating density can affect H₂O₂ production and probe response. 3. Timing of Imaging: The kinetics of H₂O₂ production can be transient. | 1. Standardize Protocol: Ensure consistent incubation times and temperatures for all samples. 2. Maintain Consistent Cell Culture: Use cells at a consistent passage number and confluency. Monitor cell viability. 3. Perform Time-Course Experiments: Image at multiple time points after stimulation to capture the peak H₂O₂ signal. |
| Phototoxicity | Excessive Light Exposure: High-intensity or prolonged exposure to excitation light can damage cells. | Reduce Light Exposure: Use the lowest possible laser power and exposure time that still provides a detectable signal. Use a sensitive camera to minimize the required exposure. |
Experimental Protocols
General Guidelines for Cell Staining with this compound
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Cell Seeding: Plate cells on an appropriate imaging dish or plate and allow them to adhere and reach the desired confluency.
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Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. On the day of the experiment, dilute the stock solution to the final working concentration in serum-free, phenol red-free medium or an appropriate imaging buffer (e.g., HBSS).
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Cell Loading: Remove the culture medium and wash the cells once with warm PBS. Add the this compound working solution to the cells and incubate at 37°C in the dark. Incubation times and concentrations will need to be optimized for each cell type.
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Washing: After incubation, remove the probe solution and wash the cells 2-3 times with warm imaging buffer to remove any unbound probe.
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Stimulation and Imaging: Add your stimulus of interest to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence.
Protocol Refinement for Specific Cell Types
| Cell Type | Seeding Density | This compound Concentration | Incubation Time | Imaging Buffer | Notes |
| RAW 264.7 Macrophages | 1 x 10⁵ cells/well in a 24-well plate | 5 µM | 40-60 minutes | HBSS or RPMI (phenol red-free) | These cells can be stimulated with PMA (1 µg/mL) to induce H₂O₂ production. |
| A431 Epidermoid Carcinoma Cells | 5 x 10⁴ cells/well in a 24-well plate | 5-10 µM | 40-60 minutes | HBSS or DMEM (phenol red-free) | EGF (100 ng/mL) is a common stimulus for H₂O₂ production in these cells. |
| Primary Cortical Neurons | 2 x 10⁵ cells/well on poly-D-lysine coated coverslips | 1-5 µM | 30-45 minutes | Artificial cerebrospinal fluid (aCSF) or Neurobasal medium (phenol red-free) | Neurons are sensitive to phototoxicity; use minimal light exposure. A positive control can be treatment with a low concentration of H₂O₂ (10-20 µM). |
| MCF-7 Breast Cancer Cells | 4 x 10⁴ cells/well in a 24-well plate | 5-10 µM | 45-60 minutes | HBSS or DMEM/F12 (phenol red-free) | These cells can be sensitive to serum starvation, so minimize the time in serum-free media. |
| Jurkat T-cells (Suspension) | 5 x 10⁵ cells/mL | 2-5 µM | 30 minutes | RPMI (phenol red-free) with 1% FBS | After incubation, centrifuge the cells to pellet them, remove the supernatant, and resuspend in fresh imaging buffer for washing and subsequent imaging. |
Signaling Pathways and Experimental Workflows
Hydrogen Peroxide Signaling in EGF Receptor Activation
Epidermal Growth Factor (EGF) stimulation can lead to the production of intracellular H₂O₂ which acts as a second messenger, modulating the activity of signaling proteins.
Caption: EGF signaling pathway leading to H₂O₂ production and downstream effects.
Experimental Workflow for Measuring Stimulus-Induced H₂O₂
This workflow outlines the key steps for a typical experiment using this compound to measure H₂O₂ production following cellular stimulation.
Caption: A typical experimental workflow for using this compound.
Logical Relationship for Troubleshooting High Background
This diagram illustrates the decision-making process for troubleshooting high background fluorescence when using this compound.
Caption: Troubleshooting logic for high background fluorescence with this compound.
References
Validation & Comparative
A Comparative Guide to Hydrogen Peroxide Probes: Peroxy Orange 1 vs. The Field
For researchers, scientists, and drug development professionals, the accurate detection of hydrogen peroxide (H₂O₂) is paramount for unraveling its complex roles in cellular signaling and pathology. This guide provides a comprehensive comparison of Peroxy Orange 1, a fluorescent probe for H₂O₂, with other widely used alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal tool for your research needs.
Hydrogen peroxide is a key reactive oxygen species (ROS) implicated in a vast array of physiological and pathological processes. Its detection with high sensitivity and specificity is crucial for understanding its nuanced roles. A variety of fluorescent probes have been developed for this purpose, each with distinct mechanisms, photophysical properties, and experimental considerations. This guide focuses on the comparison of this compound, a rhodol-based boronate probe, with other popular classes of H₂O₂ sensors.
Performance Comparison of H₂O₂ Probes
The ideal H₂O₂ probe exhibits high selectivity, sensitivity, brightness, and photostability, with excitation and emission wavelengths that minimize cellular autofluorescence. The following table summarizes the key quantitative performance characteristics of this compound and its counterparts.
| Feature | This compound (PO1) | Peroxy Yellow 1 (PY1) | Peroxyfluor-3 (PF3) | Amplex® Red | HyPer7 (Genetically Encoded) | roGFP2-Orp1 (Genetically Encoded) |
| Probe Type | Small Molecule (Boronate) | Small Molecule (Boronate) | Small Molecule (Boronate) | Small Molecule (Enzymatic) | Genetically Encoded (OxyR-cpYFP) | Genetically Encoded (roGFP2-Orp1) |
| Excitation (Ex) Max (nm) | 543[1] | 514 | 488 | ~571 | 400 / 499 (Ratiometric) | ~405 / ~488 (Ratiometric) |
| Emission (Em) Max (nm) | 565[1] | ~535 | ~515 | ~585 | 516 | ~510 |
| Quantum Yield (Φ) | N/A | N/A (MitoPY1 derivative: 0.405 after H₂O₂) | N/A | ~0.45 (for resorufin) | 0.4 (reduced), 0.32 (oxidized) | N/A |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | N/A | N/A (MitoPY1 derivative: 22,300 after H₂O₂) | N/A | 58,000 (for resorufin)[2] | 74,000 | N/A |
| Fluorescence Increase | Significant | Significant | Significant | N/A (product formation) | Ratiometric Change | Ratiometric Change |
| Selectivity for H₂O₂ | High | High | High | High (with HRP) | High | High |
| Cell Permeability | Yes[1] | Yes | Yes (as PF3-Ac) | No (reagent added to media) | N/A (expressed intracellularly) | N/A (expressed intracellularly) |
Principles of Detection
The detection of H₂O₂ by these probes relies on distinct chemical reactions that result in a fluorescent signal. Understanding these mechanisms is crucial for interpreting experimental results and identifying potential sources of interference.
Boronate-Based Probes (this compound, PY1, PF3)
This compound and its structural analogs, Peroxy Yellow 1 and Peroxyfluor-3, belong to a family of fluorescent probes that utilize a boronate deprotection mechanism. The boronate group acts as a protecting group, quenching the fluorescence of the parent dye (a rhodol or fluorescein derivative). In the presence of H₂O₂, a specific chemical reaction occurs where the boronate group is cleaved, releasing the highly fluorescent parent molecule. This "turn-on" response is highly selective for H₂O₂ over other reactive oxygen species.
Figure 1. H₂O₂-mediated deprotection of a boronate probe.
Enzyme-Coupled Assay (Amplex® Red)
The Amplex® Red assay is a widely used method for the sensitive detection of H₂O₂ in solution. Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) itself is a non-fluorescent molecule. In the presence of horseradish peroxidase (HRP), it reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. This enzymatic reaction provides high sensitivity and specificity for H₂O₂.
Figure 2. HRP-catalyzed oxidation of Amplex® Red.
Genetically Encoded Probes (HyPer7, roGFP2-Orp1)
Genetically encoded H₂O₂ probes, such as HyPer7 and roGFP2-Orp1, are proteins that can be expressed directly within cells, allowing for targeted detection in specific subcellular compartments.
-
HyPer7 is based on the regulatory domain of the E. coli H₂O₂ sensor protein OxyR inserted into a circularly permuted yellow fluorescent protein (cpYFP). The binding of H₂O₂ to the OxyR domain induces a conformational change that alters the chromophore environment of cpYFP, leading to a ratiometric change in its excitation spectrum.
-
roGFP2-Orp1 is a fusion protein consisting of a redox-sensitive GFP (roGFP2) and the H₂O₂-sensitive peroxidase Orp1. H₂O₂ oxidizes Orp1, which in turn oxidizes roGFP2, causing a ratiometric change in its fluorescence. This system provides high sensitivity and specificity for H₂O₂.
Figure 3. Redox cycle of genetically encoded H₂O₂ probes.
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are summarized protocols for the application of this compound and two common alternative methods.
Live Cell Imaging with this compound
This protocol is adapted from studies using this compound to detect H₂O₂ in cultured mammalian cells[3].
Materials:
-
This compound (PO1) stock solution (e.g., 5 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
H₂O₂ solution for positive control (optional)
-
Cell line of interest cultured on imaging-compatible plates or coverslips
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Probe Loading:
-
Prepare a working solution of PO1 in cell culture medium or imaging buffer. A final concentration of 5 µM is a good starting point.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the PO1 working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with warm imaging buffer to remove excess probe.
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation: ~543 nm, Emission: ~565 nm).
-
Acquire baseline fluorescence images.
-
If inducing H₂O₂ production, add the stimulus and acquire time-lapse images to monitor the change in fluorescence. For a positive control, a final concentration of 100 µM H₂O₂ can be added.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time in the cells of interest.
Figure 4. Experimental workflow for live cell imaging with PO1.
Amplex® Red Assay for Extracellular H₂O₂
This protocol is a general guide for using the Amplex® Red assay to measure H₂O₂ in cell culture supernatants.
Materials:
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
H₂O₂ standard solutions for calibration curve
-
Cell culture supernatant samples
-
96-well microplate (black, clear bottom recommended)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Amplex® Red and HRP in reaction buffer according to the manufacturer's instructions. A typical final concentration is 50 µM Amplex® Red and 0.1 U/mL HRP. Protect the solution from light.
-
-
Standard Curve: Prepare a series of H₂O₂ standards in reaction buffer (e.g., 0 to 10 µM).
-
Assay:
-
Add 50 µL of each standard or cell culture supernatant sample to separate wells of the microplate.
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
Data Analysis: Subtract the fluorescence of the blank (0 µM H₂O₂) from all readings. Plot the fluorescence of the standards versus their concentration to generate a standard curve. Use the standard curve to determine the H₂O₂ concentration in the samples.
Imaging Intracellular H₂O₂ with HyPer7
This protocol provides a general workflow for using the genetically encoded sensor HyPer7 in mammalian cells.
Materials:
-
Mammalian expression vector encoding HyPer7
-
Transfection reagent
-
Cell culture medium
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope capable of ratiometric imaging with excitation at ~400 nm and ~490 nm, and emission at ~516 nm.
Procedure:
-
Transfection: Transfect the cells with the HyPer7 expression vector using a suitable transfection reagent. Allow 24-48 hours for probe expression.
-
Cell Preparation: Plate the transfected cells onto an imaging-compatible dish or coverslip.
-
Imaging:
-
Replace the culture medium with imaging buffer.
-
Place the cells on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Acquire images sequentially at the two excitation wavelengths (~400 nm and ~490 nm) while collecting emission at ~516 nm.
-
Acquire baseline ratiometric images.
-
-
Stimulation and Data Acquisition:
-
If desired, add a stimulus to induce H₂O₂ production.
-
Acquire time-lapse ratiometric images to monitor the change in the fluorescence ratio.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensity at the two excitation wavelengths for each time point. Normalize the ratio to the baseline to quantify the relative change in H₂O₂ levels.
Concluding Remarks
The choice of an H₂O₂ probe is contingent on the specific experimental question. This compound and its boronate-based counterparts offer excellent selectivity and are well-suited for live-cell imaging of H₂O₂ dynamics with a "turn-on" fluorescence response. For quantifying extracellular H₂O₂, the highly sensitive Amplex® Red assay remains a gold standard. For targeted intracellular measurements with high spatiotemporal resolution, genetically encoded sensors like HyPer7 and roGFP2-Orp1 provide unparalleled advantages. By understanding the principles, advantages, and limitations of each probe, researchers can make an informed decision to best illuminate the role of H₂O₂ in their biological system of interest.
References
- 1. Rhodols – synthesis, photophysical properties and applications as fluorescent probes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Hydrogen Peroxide Measurement: A Comparative Analysis of Peroxy Orange 1 and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of hydrogen peroxide (H₂O₂) is crucial for understanding its diverse roles in cellular signaling, oxidative stress, and disease pathogenesis. This guide provides a comprehensive comparison of Peroxy Orange 1 with other widely used methods for H₂O₂ measurement, offering a detailed examination of their performance, experimental protocols, and underlying principles.
This publication aims to equip researchers with the necessary information to select the most appropriate H₂O₂ detection method for their specific experimental needs. We will delve into the mechanisms, advantages, and limitations of four distinct methodologies: the fluorescent probe this compound, the popular Amplex Red assay, the colorimetric xylenol orange method, and the genetically encoded biosensor, HyPer.
At a Glance: Comparing H₂O₂ Quantification Methods
To facilitate a clear and concise comparison, the following table summarizes the key quantitative performance metrics for each of the discussed H₂O₂ detection methods.
| Feature | This compound | Amplex Red | Xylenol Orange | HyPer (Genetically Encoded) |
| Detection Principle | Boronate-to-phenol conversion upon reaction with H₂O₂, leading to fluorescence. | HRP-catalyzed oxidation in the presence of H₂O₂, producing a fluorescent product. | Oxidation of Fe²⁺ to Fe³⁺ by H₂O₂, which forms a colored complex with xylenol orange. | Conformational change of a fluorescent protein upon direct interaction with H₂O₂, leading to a ratiometric fluorescence change. |
| Measurement Type | Fluorescence | Fluorescence or Absorbance | Colorimetric (Absorbance) | Ratiometric Fluorescence |
| Excitation/Emission (nm) | ~543 / ~565[1] | ~571 / ~585[2][3] | N/A (Absorbance at ~560 nm)[4] | Ratiometric (e.g., Excitation at ~420 and ~500, Emission at ~516)[5] |
| Limit of Detection (LOD) | High sensitivity (qualitative) | ~50 nM (in a 100 µL volume) | ~1.5 µM | Submicromolar affinity |
| Dynamic Range | Information not readily available | 0.05 µM to 10 µM (fluorometric) | ~1.5 - 100 µM | Expanded dynamic range with newer versions like HyPer-2 and HyPer-3 |
| Key Advantages | High selectivity for H₂O₂ over other ROS, cell-permeable, suitable for multicolor imaging. | High sensitivity, well-established and widely used, can be measured fluorometrically or spectrophotometrically. | Inexpensive, not influenced by oxygen or light levels. | Genetically targetable to specific subcellular compartments, allows for real-time imaging in living cells. |
| Potential Interferences | Information not readily available | NADH, glutathione, dietary antioxidants, and other peroxidase substrates can interfere. | Iron chelators (e.g., EDTA) will interfere. | The ratiometric nature minimizes some artifacts, but expression levels and cellular environment can influence measurements. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This compound Protocol for Cellular H₂O₂ Detection
This protocol is a general guideline for the use of this compound in cultured cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound (PO1)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Black, clear-bottom 96-well plates suitable for fluorescence measurements
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in high-quality, anhydrous DMSO to make a stock solution (e.g., 1-10 mM). Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Prepare working solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to the desired final concentration (typically in the low micromolar range, e.g., 5-10 µM).
-
Cell Staining: Remove the cell culture medium from the wells and wash the cells once with pre-warmed PBS. Add the this compound working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Induce H₂O₂ Production (Optional): If you are studying induced H₂O₂ production, add your stimulus of interest to the wells after the staining period.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 543 nm and emission at approximately 565 nm. For imaging, use a fluorescence microscope with appropriate filters.
Amplex Red Assay for Quantitative H₂O₂ Measurement
This protocol is a standard method for quantifying H₂O₂ in solution using the Amplex Red reagent.
Materials:
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) standard solution
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM Amplex Red stock solution in DMSO.
-
Prepare a 10 U/mL HRP stock solution in reaction buffer.
-
Prepare a series of H₂O₂ standards by diluting a concentrated stock solution in reaction buffer.
-
-
Reaction Mixture Preparation: Prepare a working solution of Amplex Red and HRP in reaction buffer. A typical working solution contains 50 µM Amplex Red and 0.1 U/mL HRP. Prepare this solution fresh and protect it from light.
-
Assay Procedure:
-
Add 50 µL of your samples and H₂O₂ standards to the wells of a black, clear-bottom 96-well plate.
-
Add 50 µL of the Amplex Red/HRP working solution to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation in the range of 530-560 nm and emission detection at approximately 590 nm.
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the H₂O₂ standards against their known concentrations. Use the standard curve to determine the H₂O₂ concentration in your samples.
Xylenol Orange Assay for H₂O₂ Quantification
This protocol describes a colorimetric method for H₂O₂ detection.
Materials:
-
Xylenol orange
-
Ferrous ammonium sulfate
-
Sorbitol
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) standard solution
-
Clear 96-well plates
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation: Prepare the FOX reagent by dissolving xylenol orange, ferrous ammonium sulfate, and sorbitol in dilute sulfuric acid. A typical formulation includes 100 µM xylenol orange, 250 µM ferrous ammonium sulfate, and 100 mM sorbitol in 25 mM H₂SO₄.
-
Assay Procedure:
-
Add your samples and H₂O₂ standards to the wells of a clear 96-well plate.
-
Add the FOX reagent to each well.
-
Incubate the plate at room temperature for approximately 30 minutes.
-
-
Measurement: Measure the absorbance at approximately 560 nm using a microplate reader.
-
Data Analysis: Create a standard curve by plotting the absorbance of the H₂O₂ standards versus their concentrations. Calculate the H₂O₂ concentration in your samples based on the standard curve.
Genetically Encoded HyPer Biosensor for Live-Cell H₂O₂ Imaging
This protocol provides a general overview of using the HyPer biosensor. Specific details will depend on the expression system and imaging setup.
Materials:
-
Plasmid DNA encoding the HyPer biosensor
-
Transfection reagent
-
Cell culture medium
-
Fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Transfection: Transfect the cells of interest with the HyPer plasmid DNA using a suitable transfection method. Allow 24-48 hours for sensor expression.
-
Cell Imaging:
-
Replace the cell culture medium with an imaging buffer (e.g., HBSS).
-
Mount the cells on a fluorescence microscope.
-
-
Ratiometric Imaging: Acquire two fluorescence images, one with excitation at ~420 nm and the other at ~500 nm, while collecting the emission at ~516 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (500 nm / 420 nm) for each cell or region of interest. Changes in this ratio reflect changes in the intracellular H₂O₂ concentration.
Concluding Remarks
The selection of an appropriate method for quantitative H₂O₂ measurement is contingent upon the specific research question, experimental system, and available instrumentation. This compound stands out for its high selectivity and suitability for live-cell imaging, particularly in multicolor experiments. The Amplex Red assay offers exceptional sensitivity and is a robust, widely adopted method for quantifying H₂O₂ in various sample types. The xylenol orange assay provides a simple and cost-effective colorimetric alternative, while genetically encoded biosensors like HyPer offer the unique advantage of real-time, targeted H₂O₂ monitoring within living cells. By carefully considering the strengths and limitations of each approach, researchers can confidently choose the optimal tool to unravel the intricate roles of hydrogen peroxide in biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. FOX reagent - Wikipedia [en.wikipedia.org]
- 5. evrogen.com [evrogen.com]
Peroxy Orange 1: A Comparative Guide to its Selectivity for Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Peroxy Orange 1 (PO1), a fluorescent probe renowned for its high selectivity in detecting hydrogen peroxide (H₂O₂), against other reactive oxygen species (ROS). The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions when selecting fluorescent probes for their specific applications.
High Specificity of this compound for Hydrogen Peroxide
This compound (PO1) is a highly sensitive fluorescent probe designed for the detection of hydrogen peroxide. Its mechanism of action involves the H₂O₂-mediated oxidation of a boronate group to a phenol, resulting in a significant increase in orange fluorescence. This specific chemical reaction ensures that PO1 exhibits minimal cross-reactivity with other reactive oxygen species, such as superoxide anions and nitric oxide, making it a valuable tool for accurately measuring H₂O₂ levels in biological systems.[1]
Comparative Performance Against Other Reactive Oxygen Species
The selectivity of this compound for H₂O₂ has been demonstrated in studies comparing its fluorescence response to a panel of biologically relevant reactive oxygen species. In a key study by Dickinson et al. (2010), PO1 was shown to have a pronounced fluorescence turn-on response specifically to hydrogen peroxide, with negligible response to other ROS.[2][3]
For a direct comparison, this guide includes data on Aminophenyl Fluorescein (APF), a green fluorescent probe that is highly reactive towards hypochlorous acid (HOCl) but does not react with hydrogen peroxide.[2][3] This allows for the simultaneous and distinct detection of H₂O₂ and HOCl when used in conjunction with this compound.
Quantitative Comparison of Fluorescent Probe Performance
| Probe | Target ROS | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| This compound | H₂O₂ | 543 | 565 | Not explicitly stated, referenced to Rhodamine B (Φ = 0.31 in water) | Not explicitly stated |
| APF | HOCl, •OH, ONOO⁻ | ~490 | ~515 | Not explicitly stated | Not explicitly stated |
Signaling Pathway and Experimental Workflow
The detection of hydrogen peroxide by this compound is a direct chemical reaction. The workflow for a typical selectivity assay is outlined below.
The chemical reaction underlying the selectivity of this compound is a boronate-to-phenol conversion triggered by hydrogen peroxide.
Experimental Protocols
In Vitro Selectivity Assay
This protocol is adapted from the methodology described by Dickinson et al. (2010).
1. Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh solutions of various reactive oxygen species (e.g., H₂O₂, HOCl, superoxide, nitric oxide, peroxynitrite) in a suitable buffer (e.g., 20 mM HEPES, pH 7). The concentration of ROS used for testing is typically around 100 µM, with nitric oxide at 200 µM.
2. Assay Procedure:
-
In a 96-well plate or cuvette, dilute the this compound stock solution to a final concentration of 5 µM in the reaction buffer.
-
Add each of the ROS solutions to the wells containing the this compound solution.
-
Incubate the plate at 25°C and measure the fluorescence intensity at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
3. Fluorescence Measurement:
-
Use a fluorescence plate reader or spectrofluorometer.
-
For this compound, set the excitation wavelength to 540 nm and collect emission between 545 and 750 nm.
-
For comparison with APF, use an excitation of ~490 nm and emission of ~515 nm.
4. Data Analysis:
-
Calculate the relative fluorescence increase for each ROS compared to the baseline fluorescence of the probe alone.
-
Plot the relative fluorescence intensity against time for each ROS to visualize the reaction kinetics and selectivity.
Cellular Imaging Protocol
This protocol provides a general guideline for using this compound for cellular imaging.
1. Cell Culture and Staining:
-
Culture cells (e.g., RAW 264.7 macrophages or A431 cells) in appropriate media.
-
Incubate the cells with this compound at a final concentration of 5 µM for 30-60 minutes at 37°C.
2. Induction of ROS Production:
-
To induce endogenous H₂O₂ production, cells can be stimulated with appropriate agonists (e.g., phorbol myristate acetate - PMA).
-
Alternatively, exogenous H₂O₂ can be added to the cell culture medium.
3. Fluorescence Microscopy:
-
Wash the cells to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (excitation ~543 nm, emission >560 nm).
Conclusion
This compound stands out as a highly selective fluorescent probe for the detection of hydrogen peroxide. Its unique boronate-based mechanism minimizes interference from other reactive oxygen species, enabling researchers to obtain more accurate and reliable data. The ability to use this compound in conjunction with other fluorescent probes, such as APF, further enhances its utility by allowing for the simultaneous monitoring of multiple ROS, thereby providing deeper insights into the complex roles of oxidative stress in various biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A palette of fluorescent probes with varying emission colors for imaging hydrogen peroxide signaling in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Peroxy Orange 1: A Superior Fluorescent Probe for Hydrogen Peroxide Detection in Advanced Research
For researchers, scientists, and drug development professionals at the forefront of cellular biology and oxidative stress research, the precise detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), is paramount. Peroxy Orange 1 (PO1) has emerged as a leading fluorescent probe, offering significant advantages in selectivity and performance over other commonly used alternatives. This guide provides an objective comparison of this compound with other fluorescent probes, supported by experimental data and detailed protocols to aid in its effective implementation.
This compound is a cell-permeable fluorescent probe specifically designed for the detection of hydrogen peroxide in living cells.[1] Its unique chemical structure, based on a boronate-to-phenol switch mechanism, ensures high selectivity for H₂O₂ over other reactive oxygen species, a critical feature for accurate biological investigation.[2] This high selectivity minimizes false-positive signals that can arise from the non-specific oxidation of other probes, such as the widely used 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[3][4][5]
Key Advantages of this compound:
-
High Specificity for H₂O₂: Unlike broad-spectrum ROS indicators, this compound exhibits a highly selective turn-on fluorescence response specifically to hydrogen peroxide. This is attributed to its boronate-based reaction mechanism, which is not triggered by other ROS such as superoxide, nitric oxide, or hydroxyl radicals.
-
Bright Orange Fluorescence for Multicolor Imaging: Upon reaction with H₂O₂, this compound emits a bright orange fluorescence, with an excitation maximum around 543 nm and an emission maximum around 565 nm. This distinct spectral profile makes it an ideal candidate for multiplexing experiments, allowing for simultaneous imaging with green fluorescent proteins (GFPs) or other green-emitting probes without significant spectral overlap.
-
Good Cell Permeability and Low Cytotoxicity: this compound readily crosses cell membranes to enable the detection of intracellular H₂O₂. Furthermore, it has been shown to have low toxicity in cells, ensuring that the experimental observations are not skewed by probe-induced cellular stress.
-
Suitability for Live-Cell Imaging: The combination of cell permeability, low toxicity, and bright fluorescence makes this compound an excellent tool for real-time imaging of H₂O₂ dynamics in living cells.
Comparative Performance of Fluorescent H₂O₂ Probes
To provide a clear comparison, the following table summarizes the key performance characteristics of this compound and other commonly used fluorescent probes for hydrogen peroxide detection.
| Feature | This compound (PO1) | Peroxy Yellow 1 (PY1) | Peroxy Green 1 (PG1) | MitoPY1 | DCFH-DA |
| Excitation Max (nm) | ~540 | ~514 | Not specified | 510 | ~495 |
| Emission Max (nm) | ~565 | Not specified | 510 | 530 | ~529 |
| Quantum Yield (Φ) | Determined by reference to Rhodamine B (Φ = 0.31) | Not specified | 0.075 | 0.405 | Not specified |
| Selectivity for H₂O₂ | High | High | High | High | Low (reacts with various ROS) |
| Key Advantages | Orange emission for multicolor imaging, high selectivity. | Yellow emission, high selectivity. | Green emission, high sensitivity. | Specifically targets mitochondria. | Widely used, cost-effective. |
| Limitations | Quantum yield not explicitly stated. | Quantum yield not specified. | Limited to green emission. | Mitochondria-specific. | Lack of specificity, prone to auto-oxidation and photo-oxidation. |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the practical application of this compound, the following diagrams have been generated.
This compound Signaling Pathway
The detection of hydrogen peroxide by this compound is based on a specific chemical reaction. The non-fluorescent this compound molecule contains a boronate group. In the presence of H₂O₂, this boronate group is oxidized, leading to a conformational change in the molecule and the formation of a highly fluorescent product.
Experimental Workflow for Cellular Imaging with this compound
The following diagram outlines a typical workflow for using this compound to visualize intracellular hydrogen peroxide using fluorescence microscopy.
Experimental Protocols
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound by dissolving it in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1-10 mM.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cellular Staining with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture them to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of this compound by diluting the stock solution in serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash them once with the same buffer.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, remove the probe-containing medium and wash the cells two to three times with the buffer to remove any excess, unbound probe.
-
-
Induction of H₂O₂ (Optional):
-
If the experiment involves stimulating H₂O₂ production, replace the wash buffer with a fresh buffer containing the desired stimulus (e.g., phorbol 12-myristate 13-acetate (PMA), growth factors, or other chemical inducers).
-
Incubate for the desired period.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation: ~543 nm, Emission: ~565 nm).
-
Acquire images at different time points to monitor the dynamics of H₂O₂ production.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the images using appropriate image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity to a control group or a baseline measurement to determine the relative change in H₂O₂ levels.
-
Conclusion
This compound offers a significant improvement over traditional fluorescent probes for the detection of hydrogen peroxide in cellular and biological systems. Its high selectivity, bright orange fluorescence, and compatibility with live-cell imaging make it an invaluable tool for researchers investigating the complex roles of H₂O₂ in health and disease. By providing reliable and specific data, this compound empowers scientists to unravel the intricacies of oxidative stress and redox signaling pathways, ultimately advancing the fields of drug discovery and biomedical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Hydrogen Peroxide Detection: Cross-Validation of Peroxy Orange 1 with Alternative Assays
For researchers, scientists, and drug development professionals, the accurate detection and quantification of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in a multitude of cellular processes, is paramount. This guide provides a comprehensive cross-validation of the fluorescent probe Peroxy Orange 1 with other commonly employed assays, namely the Amplex Red and CellROX® kits. We present a comparative analysis of their performance, supported by experimental data and detailed methodologies, to facilitate informed decisions in experimental design.
Hydrogen peroxide acts as a crucial second messenger in various signaling pathways, but its overproduction can lead to oxidative stress and cellular damage. Consequently, reliable methods for its detection are essential for advancing our understanding of redox biology in both health and disease. This compound is a highly selective fluorescent probe for H₂O₂, while Amplex Red and CellROX® are widely used reagents for measuring H₂O₂ and general ROS levels, respectively. This guide will objectively compare these methods to aid in the selection of the most appropriate tool for specific research needs.
Principles of Detection
This compound (PO1) is a cell-permeable fluorescent probe that offers high selectivity for hydrogen peroxide.[1] Its detection mechanism is based on the H₂O₂-mediated oxidation of a boronate group to a phenol, which results in a significant increase in orange fluorescence.[1] This reaction is highly specific to H₂O₂ and does not show significant cross-reactivity with other ROS such as superoxide anions or nitric oxide, ensuring targeted and accurate measurements.[1]
Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) is a widely used fluorogenic substrate for peroxidase enzymes. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent and colored product, resorufin.[2][3] This assay is highly sensitive and can be used for the quantification of H₂O₂ in various biological samples. However, it is important to note that the Amplex Red assay is typically used for the detection of extracellular H₂O₂ or in cell lysates, as the membrane-impermeable HRP enzyme is a required component of the reaction.
CellROX® Reagents are a family of fluorogenic probes designed to measure generalized oxidative stress in live cells. These cell-permeable dyes are non-fluorescent or weakly fluorescent in their reduced state and exhibit bright fluorescence upon oxidation by various reactive oxygen species. While they are effective tools for detecting overall ROS levels, CellROX® dyes are not specific for H₂O₂ and can react with other ROS such as hydroxyl radicals and superoxide anions. In fact, their response to H₂O₂ has been reported to be weaker compared to other ROS.
Quantitative Performance Comparison
The selection of an appropriate H₂O₂ detection assay often depends on key performance characteristics such as selectivity, sensitivity (limit of detection), and dynamic range. The following table summarizes the available quantitative data for this compound, Amplex Red, and CellROX®.
| Feature | This compound | Amplex Red Assay | CellROX® Orange |
| Analyte | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) | General Reactive Oxygen Species (ROS) |
| Selectivity for H₂O₂ | High | High (with HRP) | Low (reacts with multiple ROS) |
| Limit of Detection (LOD) | Micromolar range | As low as 50 nM in a 100 µL volume | Not specific for H₂O₂ |
| Excitation Wavelength | ~543 nm | ~571 nm | ~545 nm |
| Emission Wavelength | ~565 nm | ~585 nm | ~565 nm |
| Cell Permeability | Yes | Reagent is permeable, but HRP is not | Yes |
| Application | Live cell imaging of intracellular H₂O₂ | Extracellular H₂O₂ in solution or cell lysates | Live cell imaging of general oxidative stress |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these assays. Below are the generalized experimental protocols for this compound, the Amplex Red assay, and CellROX® Orange.
This compound Staining for Live Cell Imaging
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Loading: Prepare a working solution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a final concentration of 5-10 µM. Remove the cell culture medium and wash the cells with the buffer. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Induction of H₂O₂ (Optional): If desired, treat the cells with a stimulus to induce H₂O₂ production.
-
Imaging: After incubation, wash the cells to remove excess probe. Add fresh buffer and image the cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation/Emission: ~543 nm/~565 nm).
Amplex Red Assay for H₂O₂ Quantification
-
Reagent Preparation: Prepare a working solution of Amplex Red reagent and horseradish peroxidase (HRP) in a reaction buffer as recommended by the manufacturer. Also, prepare a standard curve of known H₂O₂ concentrations.
-
Sample Preparation: Collect the cell culture supernatant or prepare cell lysates.
-
Assay Procedure: Add the samples and H₂O₂ standards to a 96-well plate. Add the Amplex Red/HRP working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence or absorbance of each well using a microplate reader (Fluorescence Excitation/Emission: ~571 nm/~585 nm; Absorbance: ~570 nm).
-
Data Analysis: Determine the H₂O₂ concentration in the samples by comparing their fluorescence or absorbance values to the standard curve.
CellROX® Orange Staining for Oxidative Stress Detection
-
Cell Preparation: Plate and culture cells as for this compound staining.
-
Induction of Oxidative Stress (Optional): Treat cells with a compound known to induce ROS production as a positive control.
-
Probe Loading: Add CellROX® Orange reagent directly to the cell culture medium to a final concentration of 5 µM. Incubate for 30 minutes at 37°C.
-
Washing: Remove the culture medium containing the probe and wash the cells three times with a suitable buffer (e.g., PBS).
-
Imaging or Flow Cytometry: Image the cells using a fluorescence microscope (Excitation/Emission: ~545 nm/~565 nm) or analyze the cells by flow cytometry using an appropriate laser and filter combination.
Visualizing the Workflow and Underlying Biology
To further clarify the experimental processes and the biological context of H₂O₂ signaling, the following diagrams are provided.
References
Peroxy Orange 1: A Head-to-Head Comparison with Leading Hydrogen Peroxide Sensors
For researchers, scientists, and drug development professionals, the accurate detection of hydrogen peroxide (H2O2) is critical for understanding cellular signaling, oxidative stress, and disease pathogenesis. This guide provides a comprehensive comparison of Peroxy Orange 1 (PO1), a fluorescent probe for H2O2, with two other widely used sensors: the Amplex Red assay and the genetically encoded HyPer series. We present a detailed analysis of their performance, supported by experimental data, to assist you in selecting the optimal sensor for your research needs.
At a Glance: Performance Comparison of H2O2 Sensors
To facilitate a clear and objective comparison, the following table summarizes the key performance metrics of this compound, the Amplex Red assay, and the HyPer genetically encoded sensors.
| Feature | This compound (PO1) | Amplex Red | HyPer (HyPer7) |
| Principle | Small molecule fluorescent probe | Enzymatic assay with a fluorescent product | Genetically encoded fluorescent protein |
| Detection Mechanism | H2O2-mediated oxidation of a boronate group to a phenol, leading to fluorescence activation.[1] | Horseradish peroxidase (HRP) catalyzes the reaction of H2O2 with Amplex Red to produce the fluorescent product resorufin.[2][3] | H2O2 induces a conformational change in the OxyR sensing domain, which alters the spectral properties of a circularly permuted yellow fluorescent protein (cpYFP).[4][5] |
| Excitation Wavelength | ~543 nm | ~530-560 nm | Ratiometric: ~400/420 nm and ~500 nm |
| Emission Wavelength | ~565 nm | ~590 nm | ~516 nm |
| Detection Limit | Capable of detecting H2O2 signals at physiological cell signaling levels. | As low as 5.0 pmoles per assay (in a 100 µL volume). | Ultrasensitive, detects ultra-low concentrations of H2O2. |
| Response Time | Rapid, with fluorescence increases observed within minutes of H2O2 addition. | Continuous reaction, with signal developing over minutes to hours. | Ultrafast response to H2O2. |
| Selectivity | High selectivity for H2O2 over other reactive oxygen species (ROS) such as superoxide anions and nitric oxide. | Highly specific for H2O2 due to the enzymatic reaction. | Highly specific for H2O2. |
| Cell Permeability | Good cell permeability, suitable for live-cell imaging. | Reagent is cell-impermeable; typically used to measure extracellular H2O2 or in cell lysates. | N/A (genetically expressed within cells) |
| Reversibility | Irreversible reaction | Irreversible reaction | Reversible, allowing for dynamic monitoring of H2O2 fluctuations. |
| pH Sensitivity | Fluorescence is pH-dependent | Assay performance can be pH-dependent | HyPer7 is pH-stable in the physiological range. |
| Multiplexing | Compatible with green fluorescent probes (e.g., GFP, APF) for multicolor imaging. | Spectral properties may allow for multiplexing with blue or green probes. | Can be co-expressed with other fluorescent proteins for multi-parameter imaging. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for the Amplex Red assay.
Caption: Workflow for HyPer sensor expression and H₂O₂ detection.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.
This compound for Live Cell Imaging of H2O2
This protocol is adapted from Dickinson et al., 2010.
Materials:
-
This compound (PO1)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Cells of interest cultured on imaging plates or coverslips
-
Fluorescence microscope with appropriate filter sets (Excitation: ~543 nm, Emission: ~565 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Culture cells to the desired confluency on a vessel suitable for fluorescence microscopy (e.g., glass-bottom dishes, chamber slides).
-
On the day of the experiment, dilute the PO1 stock solution in pre-warmed imaging buffer (e.g., PBS) to a final working concentration of 5-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the PO1 working solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. Protect the cells from light during incubation.
-
After incubation, wash the cells twice with pre-warmed imaging buffer to remove excess probe.
-
Replace the wash buffer with fresh pre-warmed imaging buffer.
-
If inducing H2O2 production, add the stimulus to the cells at this point.
-
Immediately begin imaging the cells using a fluorescence microscope. Acquire images at regular intervals to monitor changes in fluorescence intensity over time.
Amplex Red Assay for Extracellular H2O2 Measurement
This protocol is a generalized procedure based on commercially available kits.
Materials:
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
DMSO
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
H2O2 standard solution
-
Samples containing H2O2 (e.g., cell culture supernatant)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a 10 mM stock solution of Amplex Red reagent in high-quality DMSO.
-
Prepare a 10 U/mL stock solution of HRP in reaction buffer.
-
Prepare a series of H2O2 standards by diluting a concentrated H2O2 stock solution in reaction buffer. A typical range is from 0 to 10 µM.
-
Prepare the Amplex Red reaction mixture by diluting the Amplex Red stock solution and HRP stock solution in reaction buffer. A common final concentration is 50 µM Amplex Red and 0.1 U/mL HRP. Prepare this solution fresh and protect it from light.
-
Pipette 50 µL of each H2O2 standard and sample into separate wells of the 96-well plate.
-
To initiate the reaction, add 50 µL of the Amplex Red reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light. The incubation time can be optimized for different experimental setups.
-
Measure the fluorescence using a microplate reader.
-
Subtract the fluorescence value of the zero H2O2 standard (blank) from all other readings.
-
Generate a standard curve by plotting the fluorescence intensity of the H2O2 standards against their concentrations.
-
Determine the H2O2 concentration in the samples by interpolating their fluorescence values on the standard curve.
Genetically Encoded HyPer7 Sensor for Live Cell Imaging of H2O2
This protocol is a general guideline for using the HyPer7 sensor.
Materials:
-
HyPer7 plasmid DNA
-
Transfection reagent or viral vector for gene delivery
-
Cell culture medium and supplements
-
Fluorescence microscope with appropriate filter sets for ratiometric imaging (Excitation 1: ~400-420 nm, Excitation 2: ~490-500 nm, Emission: ~516 nm)
-
Imaging software capable of ratiometric analysis
Procedure:
-
Transfect or transduce the cells of interest with the HyPer7 plasmid or viral vector according to the manufacturer's protocol.
-
Allow 24-48 hours for the cells to express the HyPer7 sensor. The optimal expression time may vary.
-
Plate the cells expressing HyPer7 onto an appropriate imaging vessel.
-
Before imaging, replace the culture medium with a suitable imaging buffer to reduce background fluorescence.
-
Place the imaging vessel on the stage of the fluorescence microscope, ensuring the environmental chamber is set to 37°C and 5% CO2.
-
Acquire images sequentially using the two excitation wavelengths (e.g., 420 nm and 500 nm) while keeping the emission filter constant (~516 nm).
-
If investigating stimulated H2O2 production, acquire a baseline of ratiometric images before adding the stimulus.
-
Add the stimulus and continue to acquire images at regular intervals.
-
For data analysis, calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths (e.g., F500/F420) for each cell or region of interest over time. An increase in this ratio typically indicates an increase in H2O2 levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Intracellular H2O2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 [bio-protocol.org]
- 5. Ultrasensitive genetically encoded indicator for hydrogen peroxide identifies roles for the oxidant in cell migration and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorescent Probes for the Detection of Peroxynitrite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorescent probes available for the detection of peroxynitrite (ONOO⁻), a highly reactive nitrogen species implicated in a range of physiological and pathological processes. While the term "Peroxy" family was initially queried, it is important to note that fluorescent probes for peroxynitrite are more accurately categorized by their reactive chemical moiety or their core fluorophore structure. This guide will focus on a comparative analysis of representative probes from these scientifically recognized categories, including boronate-based probes, which exhibit high reactivity with peroxynitrite.
Introduction to Peroxynitrite Detection
Peroxynitrite is a potent oxidant and nitrating agent formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻) radicals.[1] Its transient nature and high reactivity make its detection in biological systems challenging. Fluorescent probes have emerged as indispensable tools for the real-time and in situ detection of peroxynitrite in living cells and tissues, offering high sensitivity and spatiotemporal resolution. These probes are typically designed with a peroxynitrite-specific reactive site coupled to a fluorophore. The reaction with peroxynitrite induces a change in the probe's fluorescence properties, such as an increase in fluorescence intensity ("turn-on" probes) or a shift in the emission wavelength (ratiometric probes).
Quantitative Performance of Peroxynitrite Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for accurate and reliable detection of peroxynitrite. The following table summarizes the key performance characteristics of several representative fluorescent probes.
| Probe Name | Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reaction Time | Key Features |
| Boronate-Based Probes | |||||||
| Probe 10 | Ratiometric | 460 | 560 -> 630 | N/A | 0.9 nM | < 5 s | Red-shifted emission, high sensitivity and fast response. |
| Probe 5 | Ratiometric | 330 | 385 -> 450 | N/A | 29.8 nM | N/A | Ratiometric detection in living cells and tissues. |
| Cy-OH-ONOO | Turn-on, NIR | N/A | 705 | N/A | N/A | < 30 s | Near-infrared emission, rapid response.[2] |
| BODIPY-Based Probes | |||||||
| BDP-NGM | Turn-on | 502 | 512 | 0.0052 -> 0.42 | N/A | N/A | Significant increase in quantum yield upon reaction. |
| MOBDP-I | Ratiometric | 488 | 596 -> 510 | N/A | N/A | N/A | Mitochondria-targeted, ratiometric response. |
| Rhodamine-Based Probes | |||||||
| Red-PN | Turn-on | 560 | 583 | N/A | 4.3 nM | < 5 s | Red-emitting, fast response, suitable for in vivo imaging. |
| HKGreen-4 | Turn-on | 505 | 530 | N/A | N/A | N/A | High sensitivity and selectivity. |
| Other Probes | |||||||
| HND-ONOO | Turn-on | 480 | 530 | N/A | 48 nM | < 30 s | Ultrafast response. |
| LW-OTf | Dual-channel | 675/720 | 710/420-550 | N/A | 38.2 nM (for ONOO⁻) | N/A | Simultaneously detects superoxide and peroxynitrite. |
Signaling Pathway of Peroxynitrite Formation and Action
Peroxynitrite is formed from the reaction of nitric oxide and superoxide radicals. Once formed, it can diffuse across cellular membranes and react with various biomolecules, leading to oxidative damage and modulation of signaling pathways.
Caption: Peroxynitrite formation and its downstream cellular effects.
Experimental Protocols
The following provides a generalized protocol for the detection of intracellular peroxynitrite using a fluorescent probe. Specific details may vary depending on the probe and cell type used.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency in a suitable medium.
-
For imaging experiments, seed cells on glass-bottom dishes or coverslips.
-
To induce peroxynitrite formation, cells can be stimulated with agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) or a peroxynitrite donor like SIN-1.
2. Probe Loading:
-
Prepare a stock solution of the fluorescent probe in anhydrous DMSO.
-
Dilute the stock solution to the final working concentration (typically 1-10 µM) in serum-free medium or a suitable buffer (e.g., PBS or HBSS).
-
Remove the cell culture medium and wash the cells with the buffer.
-
Incubate the cells with the probe-containing solution for the recommended time (e.g., 30 minutes) at 37°C.
3. Imaging:
-
After incubation, wash the cells to remove the excess probe.
-
Add fresh buffer or medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe's excitation and emission wavelengths.
-
Acquire images at different time points to monitor the dynamics of peroxynitrite production.
4. Data Analysis:
-
Quantify the fluorescence intensity of the images using image analysis software (e.g., ImageJ).
-
For ratiometric probes, calculate the ratio of the fluorescence intensities at the two emission wavelengths.
-
Compare the fluorescence intensity or ratio between control and treated cells to determine the relative change in peroxynitrite levels.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based peroxynitrite detection experiment using a fluorescent probe.
Caption: A typical workflow for cellular peroxynitrite detection.
Conclusion
The selection of a fluorescent probe for peroxynitrite detection should be based on a careful consideration of its performance characteristics and the specific experimental requirements. While a "Peroxy" family of probes is not a standard classification, boronate-based probes are a prominent class known for their high reactivity towards peroxynitrite. This guide provides a starting point for researchers to compare and select the most suitable probe for their studies on the role of peroxynitrite in health and disease. For detailed protocols and specific applications, consulting the primary research articles for each probe is highly recommended.
References
Safety Operating Guide
Proper Disposal of Peroxy Orange 1: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Peroxy Orange 1, a fluorescent probe for imaging hydrogen peroxide.
While the Safety Data Sheet (SDS) for this compound from some suppliers may classify it as a non-hazardous substance, its chemical nature as an organoboron compound and its "Peroxy" nomenclature warrant a cautious and responsible disposal approach.[1] General guidelines for the disposal of boronic acid derivatives recommend treating them as chemical waste. Therefore, to ensure the highest safety standards, this compound waste should be handled through a certified hazardous waste program.
Key Safety and Disposal Information
The following table summarizes crucial information for the safe handling and disposal of this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, chemical-resistant gloves | [1] |
| Waste Classification | Chemical Waste (Organoboron Compound) | Prudent Practice |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | MedChemExpress SDS |
| Storage of Waste | Tightly sealed, clearly labeled container | General Lab Practice |
| Disposal Method | Collection by a certified hazardous waste program | University/Institutional EHS Guidelines |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables such as weighing paper, pipette tips, and gloves, in a designated, sealable waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Waste Container Labeling: Properly label the waste container with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" as required by your institution.
-
The full chemical name: "this compound". Avoid using abbreviations.
-
An accurate estimation of the concentration and volume of the waste.
-
The date when the first waste was added to the container (accumulation start date).
-
Your name, laboratory, and contact information.
4. Storage of Waste Container: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. Ensure it is stored away from incompatible materials.
5. Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the chemical waste. Follow their specific procedures for waste collection requests.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with institutional and regulatory standards for chemical waste disposal. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Essential Safety and Handling Protocols for Peroxy Orange 1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling Peroxy Orange 1, including operational and disposal plans.
While the name "this compound" suggests a potentially hazardous organic peroxide, the Safety Data Sheet (SDS) for this compound (CAS No. 1199576-10-7) from MedChemExpress indicates that it is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all laboratory chemicals with a high degree of caution. This guide provides recommendations based on the available SDS for this compound and also outlines standard procedures for handling potentially hazardous organic peroxides, in the event of a misidentification or the use of a different formulation.
Immediate Safety Information
In case of exposure to this compound, the following first aid measures should be taken[1]:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.
-
Skin Contact: Thoroughly rinse the skin with plenty of water. Remove contaminated clothing and shoes and consult a physician.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.
Accessible safety showers and eyewash stations are essential engineering controls in any laboratory where chemicals are handled.[1]
Personal Protective Equipment (PPE)
Even though this compound is not classified as hazardous, adherence to standard laboratory PPE protocols is mandatory to protect against unforeseen risks. For more hazardous organic peroxides, the following PPE is strongly recommended.[2][3]
| PPE Category | Recommendations for this compound (based on SDS) | General Recommendations for Hazardous Organic Peroxides |
| Eye and Face Protection | Safety goggles with side-shields. | Chemical safety goggles and/or a full-face shield. |
| Hand Protection | Protective gloves. | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Impervious clothing. | Chemical-resistant lab coat, apron, or coveralls. |
| Respiratory Protection | Suitable respirator. | Use in a well-ventilated area or under a fume hood. A respirator may be necessary depending on the specific chemical and procedure. |
| Foot Protection | - | Closed-toe shoes. |
Operational Plans: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling this compound
The SDS for this compound advises using full personal protective equipment, avoiding breathing vapors, mists, dust, or gas, and ensuring adequate ventilation. For general handling of organic peroxides, the following procedures should be implemented:
-
Training: Only skilled and trained personnel should handle organic peroxides.
-
Minimize Quantities: Keep the amount of peroxide at the workstation to the minimum required for the operation.
-
Avoid Contamination: Do not return unused chemicals to their original container to prevent contamination. Keep containers closed and away from sources of ignition, heat, sparks, and direct sunlight.
-
Incompatible Materials: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Organic peroxides, in general, are incompatible with many materials, including metals, acids, and bases.
Storage of this compound
The SDS for this compound states that it is stable under recommended storage conditions. For hazardous organic peroxides, specific storage protocols are necessary:
-
Temperature Control: Store at the recommended temperature to prevent decomposition.
-
Ventilation: Ensure storage areas are well-ventilated.
-
Segregation: Store away from flammable and incompatible materials.
-
Containers: Keep in original, tightly closed containers.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental and personal safety.
Disposal of this compound
The SDS for this compound recommends absorbing solutions with a liquid-binding material and decontaminating surfaces with alcohol. Contaminated material should be disposed of according to regulations. For general organic peroxide disposal:
-
Hazardous Waste: Organic peroxides must be collected as hazardous waste.
-
Labeling: Ensure waste containers are properly labeled.
-
Empty Containers: Triple rinse empty containers, collecting the rinsate as hazardous waste.
Emergency Procedures
In the event of a spill or other emergency, a clear and practiced response plan is essential.
Spill Response for this compound
The SDS for this compound advises preventing further leakage and keeping the product away from drains. For spills of hazardous organic peroxides, the following steps should be taken:
-
Evacuate and Isolate: Evacuate the immediate area and isolate the spill.
-
Ventilate: Increase ventilation in the area.
-
Absorb: Use an inert, damp, non-combustible absorbent material.
-
Collect: Use non-sparking tools to collect the absorbed material into a loosely covered plastic container for disposal.
-
Decontaminate: Clean the spill area with water and a surfactant.
First Aid
For any chemical exposure, immediate and appropriate first aid is critical. Always have an emergency eyewash and safety shower readily accessible. In case of any exposure, seek medical attention promptly.
Visual Guides for Safe Handling
To further clarify the procedures, the following diagrams illustrate the workflow for safe handling and emergency response.
Caption: A flowchart illustrating the step-by-step process for safely handling this compound.
Caption: A diagram outlining the key steps for responding to a chemical spill.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
